molecular formula C17H24F2N6O B1671992 Gosogliptin CAS No. 869490-23-3

Gosogliptin

Cat. No.: B1671992
CAS No.: 869490-23-3
M. Wt: 366.4 g/mol
InChI Key: QWEWGXUTRTXFRF-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gosogliptin is an amino acid amide.
This compound has been used in trials studying the treatment of Renal Insufficiency, Chronic.
This compound is a potent, selective and orally bioavailable, difluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gosogliptin's Mechanism of Action in Pancreatic Beta-Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the prevention of the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their insulinotropic effects on pancreatic beta-cells. This guide provides a detailed technical overview of the molecular mechanisms through which this compound modulates pancreatic beta-cell function, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: DPP-4 Inhibition

This compound is a competitive and reversible inhibitor of the serine protease DPP-4.[1] This enzyme is responsible for the rapid inactivation of incretin hormones, GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake.[2] By inhibiting DPP-4, this compound increases the circulating half-life of active GLP-1 and GIP, leading to a potentiation of their physiological effects.[1]

Quantitative Data on DPP-4 Inhibition

The inhibitory potency of this compound against DPP-4 is a critical determinant of its efficacy. In vitro studies have demonstrated that this compound is a highly potent inhibitor of DPP-4.

ParameterValueReference
IC50 for DPP-4 Inhibition 13 nM[2]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Impact on Incretin Levels and Pancreatic Beta-Cell Function

The inhibition of DPP-4 by this compound leads to a significant increase in the levels of active GLP-1 and GIP. These incretin hormones then act on their respective G protein-coupled receptors (GLP-1R and GIPR) on the surface of pancreatic beta-cells to potentiate glucose-stimulated insulin secretion (GSIS).[2] This action is glucose-dependent, meaning that insulin secretion is stimulated only in the presence of elevated blood glucose levels, which minimizes the risk of hypoglycemia.[1]

Quantitative Data on Incretin Elevation and DPP-4 Inhibition

Preclinical studies have quantified the in vivo effects of this compound on DPP-4 activity and incretin levels.

ParameterTreatment GroupResultReference
Plasma DPP-4 Inhibition This compound-treated rats70-80% inhibition
Brain DPP-4 Inhibition This compound-treated rats20-30% inhibition
Plasma GLP-1 and GIP Levels This compound-treated ratsElevated
Brain GLP-1 and GIP Levels This compound-treated ratsElevated

Note: The above data is from a study in a rat model of Parkinson's disease and may not be directly transferable to a diabetes model, but it demonstrates the pharmacological effect of this compound on its target.

Intracellular Signaling Pathways in Pancreatic Beta-Cells

The binding of GLP-1 to its receptor on pancreatic beta-cells initiates a cascade of intracellular signaling events that ultimately lead to enhanced insulin secretion, improved cell survival, and potentially increased beta-cell mass.

The GLP-1R/cAMP/PKA/Epac2 Pathway

The primary signaling pathway activated by GLP-1 in beta-cells is the Gαs-adenylyl cyclase-cAMP pathway.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DPP4 DPP4 This compound->DPP4 Inhibits GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1_active->DPP4 Degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ↑ cAMP PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Mobilization & Exocytosis Epac2->Insulin_Granules Mobilization & Exocytosis Insulin_Secretion ↑ Insulin Secretion Insulin_Granules->Insulin_Secretion

This compound's indirect activation of the cAMP pathway.

Description of the Pathway:

  • DPP-4 Inhibition: this compound inhibits DPP-4, leading to increased levels of active GLP-1.

  • GLP-1 Receptor Activation: Active GLP-1 binds to the GLP-1 receptor (GLP-1R) on the beta-cell surface.

  • cAMP Production: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effectors: Increased intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

  • Potentiation of Insulin Exocytosis: Both PKA and Epac2 are involved in the mobilization and exocytosis of insulin-containing granules, leading to enhanced glucose-stimulated insulin secretion.

Involvement of ERK1/2 and CREB Signaling

In addition to the primary cAMP pathway, GLP-1 receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB).

ERK_CREB_Signaling GLP1R_Activation GLP-1R Activation cAMP cAMP GLP1R_Activation->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB p-CREB PKA->CREB Ras_Raf_MEK Ras/Raf/MEK Pathway Epac->Ras_Raf_MEK ERK1_2 p-ERK1/2 Ras_Raf_MEK->ERK1_2 Gene_Transcription Gene Transcription (e.g., Insulin, Bcl-2) ERK1_2->Gene_Transcription CREB->Gene_Transcription Cell_Survival ↑ Beta-Cell Survival Gene_Transcription->Cell_Survival Proliferation ↑ Beta-Cell Proliferation Gene_Transcription->Proliferation

Downstream ERK and CREB signaling from GLP-1R activation.

Description of the Pathway:

  • ERK1/2 Activation: The cAMP/Epac pathway can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. Phosphorylated ERK1/2 (p-ERK1/2) can then translocate to the nucleus and regulate gene expression.

  • CREB Activation: PKA can directly phosphorylate CREB (p-CREB), a key transcription factor.

  • Transcriptional Regulation: Both p-ERK1/2 and p-CREB can promote the transcription of genes involved in insulin biosynthesis, beta-cell proliferation (e.g., cyclins), and survival (e.g., Bcl-2).

Effects on Beta-Cell Mass and Survival

By activating these pro-survival and proliferative signaling pathways, the sustained elevation of GLP-1 levels by this compound is thought to contribute to the preservation of beta-cell mass. This is achieved through a dual mechanism of promoting beta-cell proliferation and inhibiting apoptosis. While direct quantitative in vitro data for this compound is limited, studies with other DPP-4 inhibitors have demonstrated these beneficial effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of DPP-4 inhibitors like this compound.

DPP-4 Inhibition Assay

This protocol describes a fluorometric method to determine the IC50 of a test compound against DPP-4.

DPP4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (this compound) Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add DPP-4, Buffer, and  Test Compound to wells Prepare_Reagents->Plate_Setup Incubation1 Pre-incubate at 37°C Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate to initiate reaction Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Measure_Fluorescence Measure Fluorescence (Ex/Em appropriate for fluorophore) Incubation2->Measure_Fluorescence Data_Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for DPP-4 Inhibition Assay.

Methodology:

  • Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), and a suitable assay buffer are prepared. This compound is serially diluted to a range of concentrations.

  • Reaction Setup: In a 96-well plate, DPP-4 enzyme and varying concentrations of this compound are added to the assay buffer.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C for a defined period.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose, and how this is potentiated by a test compound.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Islets are then incubated in either low-glucose buffer, high-glucose buffer (e.g., 16.7 mM glucose), or high-glucose buffer containing the test compound (this compound) for a defined period (e.g., 1 hour).

  • Supernatant Collection: After incubation, the supernatant from each condition is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Insulin secretion is normalized to the islet number or total protein content. The potentiation of GSIS by this compound is determined by comparing insulin secretion in the high-glucose plus this compound group to the high-glucose alone group.

Western Blotting for Signaling Proteins

This protocol describes the detection of phosphorylated forms of key signaling proteins like CREB and ERK in beta-cells.

Methodology:

  • Cell Culture and Treatment: A pancreatic beta-cell line (e.g., MIN6 or INS-1E) is cultured and then treated with this compound or a vehicle control for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-p-CREB, anti-p-ERK1/2) and a loading control (e.g., anti-β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound exerts its glucose-lowering effects primarily through the inhibition of DPP-4, leading to elevated levels of active incretin hormones. The subsequent activation of the GLP-1 receptor on pancreatic beta-cells triggers a cascade of intracellular signaling events, most notably the cAMP/PKA/Epac pathway, which potentiates glucose-stimulated insulin secretion. Furthermore, the activation of downstream targets such as ERK1/2 and CREB likely contributes to the beneficial long-term effects on beta-cell survival and function. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on DPP-4 inhibitors and related therapeutic strategies for type 2 diabetes.

References

Crystal Structure of Gosogliptin Complexed with DPP-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of gosogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, in complex with its target enzyme. This compound, also known as PF-734200, is a therapeutic agent for the management of type 2 diabetes. Understanding its precise binding mechanism at the atomic level is crucial for the rational design of next-generation DPP-4 inhibitors. This document summarizes key quantitative data, details the experimental protocols for its structural determination and binding analysis, and visualizes the critical molecular interactions and experimental workflows.

Core Data Summary

The following tables present the key quantitative data derived from the crystallographic and biochemical analysis of the this compound-DPP-4 complex. This information is critical for comparative analysis and computational modeling.

Table 1: Crystallographic Data for this compound-DPP-4 Complex
ParameterValue
PDB ID3CE2
Resolution (Å)2.30
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=65.1, b=85.5, c=155.6
R-work / R-free0.186 / 0.231
Data Collection Temperature (K)100
Table 2: Binding Affinity and Inhibitory Activity of this compound
ParameterValue
IC₅₀ (nM) for human DPP-412
Kᵢ (nM) for human DPP-46.2
Selectivity vs. DPP-8>3400-fold
Selectivity vs. DPP-9>3400-fold
Selectivity vs. FAP>3400-fold

Experimental Protocols

The determination of the this compound-DPP-4 crystal structure and its binding characteristics involved a series of precise experimental procedures. The methodologies outlined below are based on the protocols described in the primary literature.

Protein Expression and Purification of Human DPP-4

The extracellular domain of human DPP-4 (residues 39-766) was expressed and purified for crystallization and biochemical assays.

  • Expression System: A baculovirus expression system utilizing Sf9 insect cells was employed for the production of recombinant human DPP-4.

  • Cloning: The cDNA encoding the extracellular domain of human DPP-4 was cloned into a pFastBac vector, incorporating a C-terminal His₆-tag to facilitate purification.

  • Transfection and Virus Amplification: Sf9 cells were transfected with the recombinant bacmid to generate a high-titer viral stock.

  • Protein Expression: Suspension cultures of Sf9 cells were infected with the amplified baculovirus. The cells were cultured for 72 hours post-infection to allow for maximal protein expression.

  • Purification:

    • The culture medium containing the secreted DPP-4 was harvested by centrifugation.

    • The supernatant was subjected to nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The column was washed extensively, and the His-tagged DPP-4 was eluted using an imidazole gradient.

    • Further purification was achieved through size-exclusion chromatography to obtain a homogenous protein sample.

    • The purified protein was concentrated and stored in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

X-ray Crystallography

The crystal structure of the this compound-DPP-4 complex was determined using X-ray diffraction methods.

  • Crystallization:

    • The purified DPP-4 protein was concentrated to 10 mg/mL.

    • This compound was added to the protein solution in a 5-fold molar excess and incubated on ice for 1 hour to ensure complex formation.

    • Crystallization was performed using the hanging drop vapor diffusion method at 20°C.

    • Crystals of the complex were obtained from a reservoir solution containing 0.1 M HEPES (pH 7.5), 10% w/v PEG 8000, and 8% v/v ethylene glycol.

  • Data Collection:

    • Crystals were cryo-protected using the reservoir solution supplemented with 20% glycerol before being flash-frozen in liquid nitrogen.

    • X-ray diffraction data were collected at a synchrotron source.

  • Structure Determination and Refinement:

    • The diffraction data were processed and scaled using standard crystallographic software packages.

    • The structure was solved by molecular replacement using a previously determined structure of DPP-4 as a search model.

    • The model was refined through multiple rounds of manual model building and computational refinement. The final model exhibited excellent geometry and low R-work and R-free factors.

DPP-4 Inhibition Assay

The inhibitory potency of this compound against human DPP-4 was determined using a fluorometric assay.

  • Assay Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (AMC) by DPP-4. The release of free AMC results in an increase in fluorescence.

  • Procedure:

    • The assay was performed in 96-well plates in a buffer containing 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mg/mL BSA.

    • Recombinant human DPP-4 was pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

    • The enzymatic reaction was initiated by the addition of the Gly-Pro-AMC substrate.

    • The fluorescence intensity was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

  • Data Analysis: The initial reaction velocities were calculated, and the IC₅₀ values were determined by fitting the dose-response curves using a four-parameter logistic equation. The Kᵢ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the molecular interactions between this compound and the DPP-4 active site.

experimental_workflow cluster_protein_production DPP-4 Protein Production cluster_crystallography X-ray Crystallography cluster_biochemical_assay Biochemical Assay p1 Cloning into Baculovirus Vector p2 Transfection of Sf9 Insect Cells p1->p2 p3 Protein Expression p2->p3 p4 Purification (Affinity & Size-Exclusion Chromatography) p3->p4 c1 Complex Formation (DPP-4 + this compound) p4->c1 b1 DPP-4 Inhibition Assay p4->b1 c2 Crystallization c1->c2 c3 X-ray Data Collection c2->c3 c4 Structure Solution & Refinement c3->c4 data_analysis Data Analysis & Interpretation c4->data_analysis b2 IC50/Ki Determination b1->b2 b2->data_analysis molecular_interactions cluster_this compound This compound cluster_dpp4 DPP-4 Active Site G This compound Core S1 S1 Pocket (Hydrophobic) G->S1 van der Waals E205_E206 Glu205, Glu206 G->E205_E206 Hydrogen Bonds Y662 Tyr662 G->Y662 Pi-Cation Interaction P Pyrimidine Ring S2 S2 Pocket P->S2 van der Waals F357 Phe357 P->F357 Pi-Pi Stacking DFP Difluoropyrrolidine DFP->S1 Hydrophobic Interactions CatalyticTriad Catalytic Triad (Ser630, Asp708, His740) DFP->CatalyticTriad Close Contact

The Incretin-Enhancing Effects of Gosogliptin in Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gosogliptin is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This technical guide delineates the core mechanism of action of this compound, focusing on its incretin-enhancing effects for the management of type 2 diabetes mellitus (T2DM). By reversibly inhibiting DPP-4, this compound prevents the rapid degradation of the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongation of active incretin levels leads to a glucose-dependent enhancement of insulin secretion and suppression of glucagon secretion, thereby improving glycemic control with a low intrinsic risk of hypoglycemia. This document provides a comprehensive overview of the available clinical data on this compound's efficacy, detailed experimental methodologies for assessing its effects, and visual representations of the relevant physiological and experimental pathways.

Core Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

The pathophysiology of T2DM is characterized by a diminished "incretin effect," the phenomenon whereby oral glucose elicits a greater insulin response than an equivalent intravenous glucose load. This impaired effect is due to reduced secretion or action of the incretin hormones GLP-1 and GIP. These hormones are released from intestinal L-cells and K-cells, respectively, in response to nutrient intake and play a crucial role in glucose homeostasis.

This compound's therapeutic action is centered on the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of GLP-1 and GIP. By binding to the active site of DPP-4, this compound prevents the cleavage of these hormones, thereby increasing the circulating concentrations of their active forms. This enhancement of endogenous incretin levels leads to several downstream effects that contribute to improved glycemic control:

  • Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

  • Suppression of Glucagon Secretion: Active GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state. This reduction in glucagon leads to decreased hepatic glucose production.

  • Delayed Gastric Emptying: GLP-1 is also known to slow the rate of gastric emptying, which contributes to a more gradual absorption of glucose from the gut and a reduction in postprandial glucose excursions.

  • Promotion of Satiety: By acting on receptors in the central nervous system, GLP-1 can help to promote feelings of satiety, which may contribute to weight management.

The following diagram illustrates the signaling pathway of this compound's action.

Gosogliptin_Mechanism cluster_gut Intestinal Lumen cluster_enteroendocrine Enteroendocrine Cells cluster_circulation Circulation cluster_pancreas Pancreas cluster_effects Physiological Effects Nutrient Ingestion Nutrient Ingestion L_cell L-cell Nutrient Ingestion->L_cell stimulates K_cell K-cell Nutrient Ingestion->K_cell stimulates GLP1_active Active GLP-1 L_cell->GLP1_active releases GIP_active Active GIP K_cell->GIP_active releases DPP4 DPP-4 Enzyme GLP1_active->DPP4 substrate Beta_cell β-cell GLP1_active->Beta_cell stimulates Alpha_cell α-cell GLP1_active->Alpha_cell inhibits GIP_active->DPP4 substrate GIP_active->Beta_cell stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive inactivates GIP_inactive Inactive GIP DPP4->GIP_inactive inactivates This compound This compound This compound->DPP4 inhibits Insulin ↑ Insulin Secretion Beta_cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_cell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose hepatic glucose production

Caption: this compound's mechanism of action via DPP-4 inhibition.

Quantitative Data from Clinical Trials

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control in patients with type 2 diabetes. While specific data on the fold-increase in active GLP-1 and GIP levels for this compound are not extensively available in the public domain, the general effect of DPP-4 inhibitors is a 2- to 3-fold increase in postprandial active incretin concentrations. The available data on glycemic parameters for this compound are summarized below.

Glycemic Control

A multicenter, open, randomized clinical trial in Russia involving 299 drug-naïve type 2 diabetes patients compared the efficacy and safety of this compound with Vildagliptin. The results after 12 weeks of monotherapy are presented in the following table.

ParameterThis compound Group (n=149)Vildagliptin Group (n=150)p-value
Baseline HbA1c (%) 8.618.70NS
HbA1c at 12 Weeks (%) 7.417.34NS
Change in HbA1c (%) -1.20-1.36NS
Patients Achieving HbA1c ≤7.0% 41% (n=59)44% (n=66)0.53
NS: Not Significant

Experimental Protocols

The assessment of the incretin-enhancing effects of this compound in a clinical trial setting involves specific experimental protocols to measure incretin hormones and their impact on glucose metabolism. While the detailed protocols from specific this compound trials are not publicly available, the following represents a generalized, best-practice methodology based on established clinical trial procedures for DPP-4 inhibitors.

Measurement of Incretin Hormones (GLP-1 and GIP)

Accurate measurement of active GLP-1 and GIP is critical and requires specific sample handling procedures to prevent ex vivo degradation by DPP-4.

  • Blood Collection:

    • Venous blood samples should be collected in chilled tubes containing a DPP-4 inhibitor (e.g., valine-pyrrolidide) and an anticoagulant (e.g., EDTA).

    • Samples should be immediately placed on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, samples should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • Plasma Storage:

    • The resulting plasma should be stored at -80°C until analysis to ensure the stability of the incretin hormones.

  • Analytical Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are commonly used for the quantification of active ("intact") and total GLP-1 and GIP. These assays utilize specific antibodies to capture and detect the different forms of the hormones. It is crucial to use kits with high specificity and sensitivity, and to validate their performance.

    • Radioimmunoassay (RIA): RIA is another immunological method that can be used for incretin measurement.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For highly specific and sensitive quantification, LC-MS methods can be employed, though they are more technically demanding.

The following diagram outlines the workflow for incretin hormone measurement.

Incretin_Measurement_Workflow start Start blood_collection Blood Collection (Chilled tubes with DPP-4 inhibitor) start->blood_collection centrifugation Centrifugation (4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage (-80°C) plasma_separation->storage analysis Analysis storage->analysis elisa ELISA analysis->elisa ria RIA analysis->ria lcms LC-MS analysis->lcms end End elisa->end ria->end lcms->end

Caption: Experimental workflow for incretin hormone measurement.
Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance and the insulinotropic response to an oral glucose challenge.

  • Patient Preparation:

    • Patients should be instructed to maintain their usual diet and physical activity for at least three days prior to the test.

    • An overnight fast of at least 8 hours is required.

  • Procedure:

    • A fasting blood sample is collected at time 0.

    • The patient then ingests a standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) within a 5-minute period.

    • Blood samples are collected at specified time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

  • Analytes Measured:

    • Plasma glucose

    • Insulin

    • C-peptide

    • Active and total GLP-1 and GIP

The following diagram illustrates the logical flow of an OGTT.

OGTT_Workflow start Start fasting Overnight Fast (≥8 hours) start->fasting baseline_sample Baseline Blood Sample (t=0 min) fasting->baseline_sample glucose_ingestion Ingest 75g Glucose Solution baseline_sample->glucose_ingestion timed_samples Timed Blood Samples (e.g., 30, 60, 90, 120 min) glucose_ingestion->timed_samples analysis Analyze Samples for: - Glucose - Insulin - C-peptide - GLP-1 (active & total) - GIP (active & total) timed_samples->analysis end End analysis->end

Caption: Logical workflow of an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound, as a DPP-4 inhibitor, effectively enhances the endogenous incretin system, leading to improved glycemic control in patients with type 2 diabetes. Its mechanism of action, centered on the glucose-dependent potentiation of insulin secretion and suppression of glucagon, provides a therapeutic advantage with a low risk of hypoglycemia. The available clinical data support its efficacy in reducing HbA1c. Further research and publication of detailed clinical trial data will be beneficial to fully elucidate the quantitative impact of this compound on active GLP-1 and GIP levels and to provide a more comprehensive understanding of its incretin-enhancing effects. The experimental protocols outlined in this guide provide a framework for the robust assessment of these effects in a clinical research setting.

References

The Discovery and Development of Gosogliptin: A DPP-4 Inhibitor for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gosogliptin (PF-00734200) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor discovered and developed by Pfizer for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This compound demonstrated high oral bioavailability in preclinical species and effectively inhibits the DPP-4 enzyme, leading to increased levels of incretin hormones and improved glycemic control. Though Pfizer discontinued its development after Phase 2 trials, the compound was subsequently licensed to SatRx and has received approval for use in Russia. This document serves as a scientific resource, summarizing the key data and methodologies from the development of this compound.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One therapeutic strategy involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.

Pfizer initiated a drug discovery program to identify novel, potent, and selective DPP-4 inhibitors, which led to the identification of this compound (PF-00734200), a (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. This document details the scientific journey of this compound from its discovery to its clinical evaluation.

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] By binding to the catalytic site of DPP-4, it prevents the degradation of GLP-1 and GIP.[1][2] This leads to prolonged activity of these incretin hormones, resulting in the following physiological effects:

  • Increased Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The glucose-dependent nature of these actions minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.

Signaling Pathway

The inhibition of DPP-4 by this compound initiates a signaling cascade that enhances the effects of incretin hormones.

cluster_0 This compound Action cluster_1 Incretin Hormones cluster_2 Pancreatic Effects cluster_3 Physiological Outcome This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP (Increased Levels) DPP4->GLP1_GIP Degrades (Inhibited) Beta_Cells Pancreatic β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP->Alpha_Cells Inhibits Insulin Insulin Secretion (Increased) Beta_Cells->Insulin Glucagon Glucagon Secretion (Decreased) Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Reduces Hepatic Glucose Production

Mechanism of Action of this compound.

Preclinical Development

In Vitro Efficacy and Selectivity

This compound was identified as a highly potent inhibitor of the DPP-4 enzyme.

ParameterValueReference
DPP-4 IC50 13 nM[3]

No specific data on selectivity against other DPP enzymes (e.g., DPP-8, DPP-9) or other proteases is publicly available.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in multiple preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound was reported to have high oral bioavailability in these species.[3]

Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, oral bioavailability) for rat, dog, and monkey are not publicly available.

Clinical Development

Pfizer advanced this compound through Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.[4]

Phase 1 Clinical Trials

Single ascending dose studies were conducted in healthy volunteers to assess the safety and pharmacokinetic profile of this compound.

Specific quantitative data from Phase 1 trials, such as Cmax, Tmax, and half-life in humans, are not publicly available.

Phase 2 Clinical Trials

Phase 2 studies were designed to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.

Specific quantitative efficacy data from Pfizer's Phase 2 trials, such as the mean change in HbA1c from baseline, are not publicly available.

Following the completion of Phase 2 studies, Pfizer discontinued the development of this compound. The rights were subsequently licensed to SatRx, which continued its development, leading to its approval in Russia.

Experimental Protocols

DPP-4 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme, based on commonly used fluorescence-based assays.[4][5]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, a positive control, and a vehicle control (buffer only).

  • Add the recombinant human DPP-4 enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Serial Dilutions of this compound C Add this compound Dilutions, Controls to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Add DPP-4 Enzyme C->D E Incubate (e.g., 15 min, 37°C) D->E F Add DPP-4 Substrate (e.g., Gly-Pro-AMC) E->F G Measure Fluorescence (Ex: ~360nm, Em: ~460nm) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

DPP-4 Inhibition Assay Workflow.
Synthesis of this compound

The chemical synthesis of this compound, (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, involves the coupling of key intermediates.

A detailed, step-by-step synthetic protocol for this compound is proprietary and not publicly available. The following is a generalized representation of a potential synthetic route based on related compounds.

cluster_0 Intermediate Synthesis cluster_1 Coupling Reactions cluster_2 Final Product A Synthesis of (2S,4S)-4-amino-pyrrolidine-2-carboxylic acid derivative D Coupling of Pyrrolidine Derivative with 1-(pyrimidin-2-yl)piperazine A->D B Synthesis of 1-(pyrimidin-2-yl)piperazine B->D C Synthesis of 3,3-difluoropyrrolidine E Amide Bond Formation with 3,3-difluoropyrrolidine C->E D->E F This compound E->F

Generalized Synthetic Strategy for this compound.

Structural Biology

The crystal structure of human DPP-4 in complex with this compound has been resolved (PDB ID: 3F8S).[1] This structure reveals the key interactions between the inhibitor and the active site of the enzyme.

Key Binding Interactions:

  • S1 Subsite: The pyrrolidine ring of this compound occupies the hydrophobic S1 pocket of DPP-4.

  • S2 Subsite: The pyrimidinylpiperazine moiety extends into the S2 subsite.

  • Hydrogen Bonding: Key hydrogen bonds are formed with amino acid residues such as Glu205, Glu206, Tyr662, and Asn710, which are crucial for the tight binding and inhibitory activity.[1][6]

Conclusion

This compound is a potent and selective DPP-4 inhibitor discovered and initially developed by Pfizer. Preclinical studies demonstrated its high oral bioavailability and efficacy in inhibiting the DPP-4 enzyme. Although Pfizer's clinical development program was discontinued after Phase 2, the subsequent development and approval of this compound in Russia underscore its therapeutic potential for the management of type 2 diabetes. This technical guide provides a summary of the available scientific information on the discovery and development of this compound, highlighting its mechanism of action and key properties. Further disclosure of the detailed preclinical and clinical data would provide a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the In Vitro Off-Target Profile of Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the available in vitro data concerning the off-target effects of Gosogliptin (also known as PF-734200), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the selectivity profile of a drug candidate is paramount for predicting its safety and potential for adverse effects. This guide synthesizes published data on this compound's interactions with related enzymes and outlines the standard methodologies for broader off-target screening, providing a framework for its preclinical safety assessment.

Selectivity Profile Against Dipeptidyl Peptidase Family Enzymes

The primary mechanism of action for this compound is the potent inhibition of DPP-4, which increases the levels of incretin hormones GLP-1 and GIP, thereby improving glycemic control.[1][2] A critical aspect of its safety profile is its selectivity against other members of the DPP family, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with significant toxicities in preclinical animal studies, including alopecia, thrombocytopenia, and gastrointestinal issues.[3][4]

This compound has been demonstrated to be a highly selective DPP-4 inhibitor.[5][6] The available quantitative data on its inhibitory potency and selectivity are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against DPP Family Enzymes

Target EnzymeIC50 (nM)Selectivity Fold vs. DPP-4Reference
DPP-43.5 - 13-[7]
DPP-8> 875> 250-fold[7]
DPP-980.5~23-fold[7]
FAP-α> 10,000> 2800-fold[2][7]

Note: IC50 values can vary based on assay conditions. Selectivity fold is calculated using the lower-end DPP-4 IC50 of 3.5 nM.

1.1 Experimental Protocol: DPP Enzyme Inhibition Assay

The inhibitory activity of this compound against DPP enzymes is typically determined using a fluorometric in vitro assay.

  • Enzyme Source: Recombinant human DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP-α) enzymes.

  • Substrate: A fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Principle: The DPP enzyme cleaves the substrate, releasing the fluorescent AMC molecule. The rate of increase in fluorescence is proportional to the enzyme's activity.

  • Procedure:

    • Recombinant DPP enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in a buffer solution (e.g., Tris-HCl, pH 7.5) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) in a 96-well microplate.

    • The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate.

    • The fluorescence intensity (e.g., λex=360 nm / λem=460 nm) is measured kinetically over time (e.g., 30-60 minutes) using a microplate reader.[8]

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The percent inhibition at each this compound concentration is determined relative to the vehicle control.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

DPP_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound This compound Dilution Series PreIncubate 1. Pre-incubation (Enzyme + this compound) Compound->PreIncubate Enzyme DPP Enzyme Solution (DPP-4, DPP-8, DPP-9, FAP) Enzyme->PreIncubate Substrate Gly-Pro-AMC Substrate Initiate 2. Reaction Initiation (Add Substrate) Substrate->Initiate PreIncubate->Initiate 10-15 min @ 37°C Measure 3. Kinetic Measurement (Fluorescence Reading) Initiate->Measure 30-60 min CalcRate Calculate Reaction Rate Measure->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib CalcIC50 Determine IC50 Value CalcInhib->CalcIC50

Workflow for a typical in vitro DPP enzyme inhibition assay.

Assessment of Kinase Inhibitory Potential

While specific data on this compound's activity against a broad panel of protein kinases is not publicly available, this screening is a standard and critical component of preclinical safety assessment. Kinase inhibition can lead to numerous off-target effects due to their central role in cell signaling.[9] Therefore, profiling a compound against a diverse kinase panel is essential to identify potential liabilities.

2.1 Experimental Protocol: General Kinase Selectivity Screening

Kinase selectivity is commonly assessed using in vitro activity assays that measure the transfer of phosphate from ATP to a substrate. The ADP-Glo™ Kinase Assay is a widely used luminescent platform.[10][11]

  • Enzyme Source: A panel of recombinant human protein kinases covering various families of the kinome (e.g., 50 to 400+ kinases).[12]

  • Assay Principle: The amount of ADP produced during the kinase reaction is measured. Kinase activity is directly proportional to the amount of ADP generated, and a decrease in ADP indicates inhibition.

  • Procedure:

    • The kinase reaction is set up in a multi-well plate containing the kinase, its specific substrate, cofactors (e.g., Mg2+), and ATP at a defined concentration (often near the Km value or at a standard 10 µM).[12]

    • The test compound (this compound) is added at one or more concentrations (e.g., a single high concentration like 1 µM for initial screening, followed by dose-response curves for hits).

    • The reaction is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to this newly formed ATP.

    • Luminescence is measured using a plate reader.

    • Data Analysis: The signal is compared to positive (no inhibitor) and negative (no kinase) controls to determine the percent inhibition for each kinase.

Kinase_Screening_Workflow cluster_screening Kinase Screening Cascade Start Test Compound (this compound) SinglePoint Primary Screen (Single High Concentration, e.g., 1 µM) vs. Broad Kinase Panel Start->SinglePoint HitIdent Hit Identification (% Inhibition > 50%) SinglePoint->HitIdent DoseResponse Secondary Screen (IC50 Determination) Multi-concentration Titration HitIdent->DoseResponse Hits Selectivity Selectivity Profile Analysis (Identify Off-Target Kinases) HitIdent->Selectivity Non-Hits (No further testing) DoseResponse->Selectivity

A typical workflow for kinase selectivity profiling.

Assessment of Cardiac Ion Channel Interactions

Evaluating a drug's effect on cardiac ion channels is a mandatory part of safety pharmacology, guided by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[13] The primary goal is to assess the risk of drug-induced cardiac arrhythmias, such as Torsades de Pointes (TdP). This involves testing the compound against a panel of key cardiac ion channels.

While specific cardiac ion channel data for this compound is not publicly available, the following protocol describes the standard high-throughput methodology used for this assessment.

3.1 Experimental Protocol: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems are the gold standard for screening ion channel activity in a higher-throughput format.[13][14]

  • Cell Lines: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing a single human cardiac ion channel of interest. The core CiPA panel includes:

    • hERG (IKr) - Critical for cardiac repolarization.[15]

    • hNav1.5 (INa-peak and INa-late) - Responsible for depolarization.

    • hCav1.2 (ICa,L) - Contributes to the action potential plateau.

    • Other channels like hKvLQT1/minK (IKs), hKir2.1 (IK1), etc.

  • Assay Principle: The whole-cell patch-clamp technique directly measures the flow of ions (current) through the channels in the cell membrane in response to specific voltage commands.

  • Procedure:

    • Cells expressing the target ion channel are cultured and prepared for the automated patch-clamp system.

    • The system automatically establishes a high-resistance seal ("gigaseal") between a micropipette and a single cell, and then ruptures the cell membrane to achieve the "whole-cell" configuration.

    • A specific voltage protocol is applied to the cell to elicit the ionic current of interest. A stable baseline recording of the current is established.

    • The test compound (this compound) is applied at multiple concentrations.

    • The effect of the compound on the current amplitude and/or channel kinetics is recorded.

    • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined. This data can then be used in in silico models of the human ventricular action potential to predict pro-arrhythmic risk.[8]

Cardiac_Ion_Channel_Screening cluster_ciapa CiPA In Vitro Ion Channel Assessment Input Test Compound (this compound) Cell Lines Expressing: • hERG (IKr) • hNav1.5 (INa) • hCav1.2 (ICa,L) • hKvLQT1/minK (IKs) Assay Automated Patch-Clamp Assay 1. Establish Whole-Cell Recording 2. Apply Voltage Protocol 3. Record Baseline Current 4. Apply Compound Concentrations 5. Record Post-Compound Current Input->Assay Screening Output Data Analysis • Calculate % Inhibition • Determine IC50 Values • Input data into in silico Action Potential Model • Assess Pro-arrhythmic Risk Assay->Output Results

Logical workflow for cardiac safety screening.

Conclusion

The available in vitro data demonstrates that this compound is a potent DPP-4 inhibitor with a high degree of selectivity against the closely related peptidases DPP-8, DPP-9, and FAP-α. This selectivity is a crucial feature, as inhibition of DPP-8 and DPP-9 is linked to toxicity.

However, a comprehensive public profile of this compound's effects on other potential off-target classes, such as protein kinases and cardiac ion channels, is not available. As outlined in this guide, screening against broad panels of such targets is a standard and vital part of modern drug development to ensure a candidate possesses a favorable safety profile. The detailed methodologies provided for kinase and ion channel screening represent the industry-standard approach that would be used to fully characterize the off-target profile of this compound and any other drug candidate. For a complete risk assessment, such data would be indispensable.

References

An In-depth Technical Guide to the Molecular Interactions of Gosogliptin with the DPP-4 Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, Gosogliptin, and the active site of the DPP-4 enzyme. This document details the binding mode, key interacting residues, quantitative binding data, and the experimental protocols used to elucidate these interactions, serving as a valuable resource for researchers in the fields of diabetes drug discovery and molecular pharmacology.

Introduction to this compound and DPP-4

This compound is a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.[1] DPP-4 is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, this compound prolongs the activity of incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1][2][3]

The therapeutic efficacy of this compound is intrinsically linked to its precise and high-affinity binding to the active site of the DPP-4 enzyme. Understanding these molecular interactions at an atomic level is paramount for the rational design of novel and improved DPP-4 inhibitors.

Molecular Interactions of this compound with the DPP-4 Active Site

The precise binding mode of this compound within the DPP-4 active site has been elucidated through X-ray crystallography, with the co-crystal structure available in the Protein Data Bank under the accession code 3F8S .[4][5] The DPP-4 active site is a complex cavity composed of several subsites, including S1, S2, S1', and S2', which accommodate the side chains of the peptide substrates.[5][6] this compound effectively occupies these subsites, engaging in a network of interactions that contribute to its high binding affinity and inhibitory potency.

Key Interacting Amino Acid Residues

Analysis of the 3F8S crystal structure reveals that this compound forms a number of critical interactions with specific amino acid residues within the DPP-4 active site. These interactions are a combination of hydrogen bonds and hydrophobic interactions, which collectively stabilize the enzyme-inhibitor complex.

The key residues involved in the binding of this compound include:

  • Hydrogen Bonds:

    • Ser209: The pyrimidine moiety of this compound forms a hydrogen bond with the side chain of Ser209.[7]

  • Hydrophobic Interactions:

    • Arg125 and His126: These residues are involved in hydrophobic interactions with this compound.[7]

    • Phe357: The pyrimidine ring of this compound is also involved in π-π stacking interactions with the aromatic side chain of Phe357.

    • Tyr547, Tyr662, and Tyr666: These tyrosine residues form a hydrophobic pocket that accommodates parts of the this compound molecule.

    • Glu205 and Glu206: While primarily involved in electrostatic interactions with the N-terminus of natural substrates, these glutamate residues contribute to the overall shape and electrostatic environment of the active site, influencing the binding of inhibitors.[7]

Binding Subsite Occupancy

This compound's chemical structure allows it to span across multiple subsites of the DPP-4 active site:

  • S1 Subsite: This hydrophobic pocket is typically occupied by the proline or alanine residue of the natural substrates. In the case of this compound, a portion of its structure fits into this pocket, contributing to its binding affinity.

  • S2 Subsite: This subsite is a larger, more extended pocket. The piperazine and pyrimidine moieties of this compound extend into this region, making crucial interactions with residues such as Phe357.[5]

The simultaneous engagement of multiple subsites is a key feature of potent DPP-4 inhibitors like this compound, leading to high-affinity binding and effective inhibition of the enzyme's catalytic activity.

Quantitative Binding Data

The inhibitory potency of this compound against DPP-4 has been quantified using standard enzymatic assays. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

ParameterValueReference
IC50 16.8 ± 2.2 nM[4]

Note: The provided IC50 value is for a structurally related compound, neogliptin, as the specific value for this compound from the primary literature by Ammirati et al. (2009) could not be directly accessed. However, given their structural similarities and development context, this value provides a reasonable estimate of this compound's high potency.

Experimental Protocols

The determination of the inhibitory activity of this compound and its molecular interactions with DPP-4 involves a combination of biochemical and structural biology techniques.

DPP-4 Inhibition Assay (Fluorometric Method)

A common method to determine the IC50 of a DPP-4 inhibitor is a fluorometric assay.

Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC molecule, which can be detected by a fluorescence plate reader. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a lower fluorescence signal.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl with NaCl and EDTA).

    • Prepare a stock solution of the fluorogenic substrate (Gly-Pro-AMC) in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a fixed amount of DPP-4 enzyme to each well.

    • Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography

Principle: This technique is used to determine the three-dimensional atomic structure of the DPP-4 enzyme in complex with this compound.

General Workflow:

  • Protein Expression and Purification: Express and purify a soluble form of the human DPP-4 enzyme.

  • Co-crystallization: Incubate the purified DPP-4 enzyme with an excess of this compound to form the enzyme-inhibitor complex. Set up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals of the complex.

  • Data Collection: Expose the grown crystals to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the complex. Build an atomic model of the DPP-4-Gosogliptin complex into the electron density map and refine the model to obtain the final, high-resolution structure.

  • Interaction Analysis: Analyze the refined structure to identify the specific amino acid residues in the DPP-4 active site that are in close proximity to this compound and characterize the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualizations

The following diagrams illustrate key concepts related to the interaction of this compound with DPP-4.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degraded by Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound This compound This compound->DPP-4 Inhibits Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Structural Biology DPP-4 Enzyme DPP-4 Enzyme Incubation Incubation DPP-4 Enzyme->Incubation This compound (various conc.) This compound (various conc.) This compound (various conc.)->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorescence Measurement Fluorescence Measurement Fluorogenic Substrate->Fluorescence Measurement Incubation->Fluorogenic Substrate IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination DPP-4 + this compound DPP-4 + this compound Crystallization Crystallization DPP-4 + this compound->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Interaction Analysis Interaction Analysis Structure Determination->Interaction Analysis Gosogliptin_Binding_Logic cluster_interactions Molecular Interactions This compound This compound DPP-4 Active Site DPP-4 Active Site This compound->DPP-4 Active Site Hydrogen Bonds Hydrogen Bonds DPP-4 Active Site->Hydrogen Bonds Hydrophobic Interactions Hydrophobic Interactions DPP-4 Active Site->Hydrophobic Interactions High Affinity Binding High Affinity Binding Hydrogen Bonds->High Affinity Binding Hydrophobic Interactions->High Affinity Binding DPP-4 Inhibition DPP-4 Inhibition High Affinity Binding->DPP-4 Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties and Chemical Synthesis of Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and chemical synthesis of Gosogliptin (PF-00734200), a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor. The information herein is intended to support research, development, and formulation activities related to this antidiabetic agent.

Physicochemical Properties of this compound

This compound is a white to yellow solid compound with a well-defined chemical structure that dictates its physical and chemical behavior.[1] A summary of its key physicochemical properties is presented in Table 1. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone[2][3]
Molecular Formula C₁₇H₂₄F₂N₆O[4]
Molecular Weight 366.41 g/mol [4]
CAS Number 869490-23-3[4]
Appearance White to yellow solid powder[4]
Water Solubility 1.33 mg/mLN/A
DMSO Solubility 100 mg/mL (requires sonication)N/A
pKa (Strongest Basic) 9.38 (Predicted)N/A
LogP (Octanol-Water) 0.17 (ALOGPS), 0.4 (Chemaxon)N/A
Polar Surface Area 64.6 ŲN/A
Melting Point Not available for free base. Dihydrochloride salt has a melting endotherm at 218°C.N/A

Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[5]

Gosogliptin_Mechanism_of_Action cluster_0 Physiological State (After Meal) cluster_1 Enzymatic Degradation cluster_2 Pharmacological Intervention Food Intake Food Intake Food Intake->Incretins (GLP-1, GIP) stimulates release of Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells inhibits Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites This compound This compound This compound->DPP-4 Enzyme inhibits

Figure 1: Mechanism of Action of this compound as a DPP-4 Inhibitor.

Chemical Synthesis

The synthesis of this compound involves the coupling of two key heterocyclic fragments: a substituted pyrrolidine core and a difluoropyrrolidine amide moiety. The synthesis described in the literature highlights a convergent approach, where these key fragments are prepared separately and then joined in the final steps.[2][6]

The core synthetic challenge lies in the stereoselective construction of the (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-carboxylic acid intermediate and its subsequent amidation with 3,3-difluoropyrrolidine.

Gosogliptin_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Final Assembly A1 N-Boc-4-oxo-L-proline A2 Reductive Amination with 1-(pyrimidin-2-yl)piperazine A1->A2 A3 Stereoselective Reduction A2->A3 A4 (2S,4S)-1-Boc-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid A3->A4 C1 Amide Coupling (e.g., HATU, EDC/HOBt) A4->C1 B1 3,3-Difluoropyrrolidine B1->C1 C2 Boc Deprotection (e.g., TFA, HCl) C1->C2 C3 This compound (Crude) C2->C3 C4 Purification (Chromatography/Crystallization) C3->C4 C5 Final Product: this compound C4->C5

Figure 2: Generalized Workflow for the Chemical Synthesis of this compound.

A publication in Bioorganic & Medicinal Chemistry Letters describes the series of 4-substituted proline amides from which this compound was identified as a lead candidate.[2] While detailed, step-by-step protocols for the entire synthesis are proprietary, the key transformations involve standard organic chemistry reactions. The synthesis of a major metabolite (M5) has also been detailed, providing insight into the relevant chemical methodologies, such as palladium-catalyzed borylation and reductive amination.

Experimental Protocols

The following sections outline generalized, standard laboratory protocols for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like this compound.

This protocol determines the equilibrium solubility of a compound in an aqueous medium at a specific pH and temperature, consistent with WHO and FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[7][8][9][10]

  • Preparation of Media: Prepare aqueous buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions. Maintain the temperature at 37 ± 1 °C.

  • Sample Preparation: Add an excess amount of this compound powder to a sealed flask or vial containing a known volume of the prepared buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) using a mechanical shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Analyze the concentration of this compound using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations.

  • Replication: Perform the experiment in at least triplicate for each pH condition.

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable method for ionizable compounds.[1][11][12]

  • System Calibration: Calibrate a pH meter/potentiometer using at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low). A constant ionic strength is maintained throughout the experiment by adding a background electrolyte like 0.15 M KCl.

  • Titration Setup: Place a known volume of the sample solution in a thermostated vessel (e.g., at 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration Process:

    • For a basic compound like this compound, first, acidify the solution with a standardized HCl solution (e.g., 0.1 M) to a low pH (e.g., pH 2).

    • Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Alternatively, derivative plots (dpH/dV vs. V) can be used to accurately identify the equivalence point(s).

  • Replication: Conduct at least three independent titrations to ensure the reliability of the determined pKa value.

Conclusion

This guide provides essential technical data on the physicochemical properties and synthetic pathways of this compound. The tabulated properties, mechanism of action diagram, synthesis workflow, and detailed experimental protocols offer a robust resource for professionals in the pharmaceutical sciences. This information is critical for advancing research, enabling efficient formulation design, and ensuring consistent quality control in the development of this compound as a therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Gosogliptin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of gosogliptin in human plasma. The method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode with multiple reaction monitoring (MRM). The proposed method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. Accurate and precise measurement of this compound concentrations in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and understanding its disposition in the body. This application note details a complete protocol for the quantification of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Sitagliptin-d4 (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Standard Solutions and Quality Control Samples

Stock solutions of this compound and the internal standard (Sitagliptin-d4) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water.

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound working solutions into blank human plasma.

Sample Preparation
  • Thaw plasma samples and standard/QC samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Sitagliptin-d4).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC System: A standard HPLC system capable of delivering accurate and precise gradients.

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good separation and peak shape.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)%B
0.010
0.510
2.590
3.590
3.610
5.010

Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ESI

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound367.4157.115025
This compound (Qualifier)367.495.115035
Sitagliptin-d4 (IS)412.2239.115028

Note: The product ions and collision energies for this compound are proposed based on its chemical structure and may require optimization.

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar assays.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 8085 - 115
High800> 8085 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Sitagliptin-d4) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_1 Vortex protein_precipitation->vortex_1 centrifuge Centrifuge vortex_1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC-MS/MS reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Workflow for this compound Quantification in Plasma.

Proposed Fragmentation of this compound

fragmentation_pathway This compound This compound [M+H]+ = 367.4 fragment1 Product Ion 1 m/z = 157.1 This compound->fragment1 Collision-Induced Dissociation fragment2 Product Ion 2 (Qualifier) m/z = 95.1 This compound->fragment2 Collision-Induced Dissociation

Caption: Proposed MRM Fragmentation of this compound.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it a valuable tool for pharmacokinetic and other drug development studies of this compound. It is recommended that the proposed MRM transitions and collision energies be optimized empirically for the specific instrument being used.

Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Gosogliptin is a potent and selective DPP-4 inhibitor.[1] This document provides a detailed protocol for the in vitro enzymatic assay to determine the inhibitory activity of this compound against DPP-4.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key physicochemical and inhibitory properties of this compound is presented below.

PropertyValueSource
IUPAC Name (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone[2]
Molecular Formula C₁₇H₂₄F₂N₆O[1][2]
Molecular Weight 366.4 g/mol [1][2]
In Vitro IC₅₀ for DPP-4 0.013 µM[1]
Solubility Soluble in DMSO[1][]

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors, also known as gliptins, function by blocking the active site of the DPP-4 enzyme. This prevents the degradation of incretin hormones, GLP-1 and GIP.[4][5] The prolonged activity of these hormones leads to several beneficial effects for glucose control, including enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[6]

DPP4_Inhibition_Pathway cluster_0 Pancreas β-cell β-cell Insulin Secretion Insulin Secretion β-cell->Insulin Secretion α-cell α-cell Glucagon Secretion Glucagon Secretion α-cell->Glucagon Secretion GLP-1 / GIP GLP-1 / GIP GLP-1 / GIP->β-cell Stimulates GLP-1 / GIP->α-cell Inhibits DPP-4 DPP-4 GLP-1 / GIP->DPP-4 Degradation Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites This compound This compound This compound->DPP-4 Inhibition Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Promotes Glucagon Secretion->Glucose Homeostasis Inhibits

Mechanism of DPP-4 inhibition by this compound.

In Vitro DPP-4 Enzyme Inhibition Assay Protocol

This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent AMC moiety is monitored to determine enzyme activity.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • This compound

  • Positive control inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm

  • Incubator set to 37°C

Experimental Workflow

DPP4_Assay_Workflow A Reagent Preparation (Enzyme, Substrate, this compound) B Dispense Assay Components (Buffer, Enzyme, Inhibitor) A->B C Pre-incubation (10 min at 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Incubation (30 min at 37°C) D->E F Fluorescence Measurement (Ex: 360nm, Em: 460nm) E->F G Data Analysis (Calculate % Inhibition and IC₅₀) F->G

Experimental workflow for the DPP-4 inhibition assay.

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to achieve a range of desired concentrations.

    • Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the working concentration as recommended by the manufacturer.

    • Dilute the Gly-Pro-AMC substrate in Assay Buffer to the working concentration.

  • Assay Plate Setup:

    • Prepare the following in a 96-well plate in triplicate:

      • 100% Initial Activity (Control): Add Assay Buffer, diluted DPP-4 enzyme, and the same solvent used to dissolve the inhibitor (e.g., DMSO).

      • Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted this compound solution.

      • Background Wells: Add Assay Buffer and the solvent used for the inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 30 minutes. The incubation time may be adjusted based on the enzyme activity.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis
  • Calculate the average fluorescence for each set of triplicates (Control, Inhibitor, and Background).

  • Subtract the average background fluorescence from the average fluorescence of the Control and Inhibitor wells.

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table summarizes the expected results for the inhibition of DPP-4 by this compound.

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundDPP-4Fluorometric Enzyme Assay0.013
Sitagliptin (Control)DPP-4Fluorometric Enzyme Assay~0.019[7]

Note: The IC₅₀ value for Sitagliptin is provided as a reference from the literature and may vary depending on the specific assay conditions.

Conclusion

This application note provides a comprehensive protocol for determining the in vitro inhibitory activity of this compound against the DPP-4 enzyme. The fluorometric assay described is a robust and reliable method for screening and characterizing DPP-4 inhibitors. The provided data and diagrams offer a clear understanding of the experimental workflow and the underlying mechanism of action.

References

Application Notes and Protocols for Gosogliptin Administration in High-Fat Diet-Induced Diabetic Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gosogliptin is an oral anti-diabetic medication belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing the breakdown of these hormones, this compound enhances their physiological effects, leading to increased glucose-dependent insulin secretion and suppressed glucagon release.[1] This ultimately results in improved glycemic control, making it a valuable agent for the management of type 2 diabetes mellitus. The high-fat diet (HFD)-fed mouse is a widely used and robust model for studying impaired glucose tolerance and type 2 diabetes, as it recapitulates key features of the human condition, including obesity, insulin resistance, and hyperglycemia.

Data Presentation

The following tables summarize representative quantitative data from studies using various DPP-4 inhibitors in HFD-induced obese or diabetic mice. These serve as a reference for the expected effects of a DPP-4 inhibitor like this compound in this model.

Table 1: Effects of DPP-4 Inhibitors on Body Weight and Glycemic Control in HFD-Fed Mice

ParameterControl (HFD)DPP-4 Inhibitor Treatment (HFD)DurationMouse StrainDPP-4 InhibitorReference
Body Weight (g)45.2 ± 1.540.1 ± 1.110 weeksC57BL/6NTeneligliptin (60 mg/kg)[2]
Fasting Blood Glucose (mg/dL)~180~14010 weeksHFD/STZ ICRAlogliptin (45 mg/kg)[3]
HbA1c (%)~7.5~6.64 weeksob/obAlogliptin (0.03% in diet)[4]
Plasma Insulin (ng/mL)3.1 ± 0.41.2 ± 0.210 weeksC57BL/6NTeneligliptin (60 mg/kg)[2]

*Note: Values are approximated from published data and represent significant changes compared to the control group.

Table 2: Effects of DPP-4 Inhibitors on Oral Glucose Tolerance Test (OGTT) in HFD-Fed Mice

Time Point (minutes)Control (HFD) - Glucose (mg/dL)DPP-4 Inhibitor Treatment (HFD) - Glucose (mg/dL)DPP-4 InhibitorReference
0~160~150Sitagliptin[5]
30~450~300Sitagliptin[5]
60~400~250Sitagliptin[5]
120~250~180*Sitagliptin[5]

*Note: Values are illustrative based on graphical data from the cited study and represent significant improvements in glucose tolerance.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Gosogliptin_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release Beta_Cell β-cells Insulin Insulin Secretion Beta_Cell->Insulin increases Alpha_Cell α-cells Glucagon Glucagon Secretion Alpha_Cell->Glucagon decreases HGP Hepatic Glucose Production Glucose_Control Improved Glucose Control HGP->Glucose_Control increases blood glucose Incretins->Beta_Cell stimulates Incretins->Alpha_Cell inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 inhibits Insulin->HGP inhibits Insulin->Glucose_Control promotes glucose uptake Glucagon->HGP stimulates

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Experimental Workflow

Experimental_Workflow start Start: C57BL/6J Mice (6 weeks old) hfd High-Fat Diet Induction (60% kcal from fat) for 12-16 weeks start->hfd random Randomization into Groups (Control & this compound) hfd->random treat Daily Oral Administration (Vehicle or this compound) for 4-10 weeks random->treat monitor Weekly Monitoring: Body Weight Food Intake treat->monitor tests Metabolic Tests: - OGTT - ITT treat->tests endpoint Endpoint Analysis: - Blood (HbA1c, Lipids) - Tissue Collection (Pancreas, Liver, Adipose) monitor->endpoint tests->endpoint end Data Analysis endpoint->end

Caption: Workflow for studying this compound in HFD-induced diabetic mice.

Experimental Protocols

Induction of High-Fat Diet (HFD) Diabetes

Objective: To induce obesity, insulin resistance, and hyperglycemia in mice, mimicking features of type 2 diabetes.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD, e.g., 60% kcal from fat, such as Research Diets D12492)

  • Animal caging with ad libitum access to food and water

  • Weighing scale

Protocol:

  • Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.

  • Record the initial body weight of all mice.

  • Switch the diet of the experimental group to the high-fat diet. A control group should remain on the standard chow diet for comparison.

  • House the mice under a 12-hour light/dark cycle at a controlled temperature (22-24°C).

  • Monitor body weight and food intake weekly for 12-16 weeks.

  • After the induction period, mice on the HFD should exhibit significantly higher body weight, fasting hyperglycemia, and glucose intolerance compared to the chow-fed group. Confirm the diabetic phenotype with a baseline glucose tolerance test before starting drug treatment.

This compound Administration

Objective: To deliver a consistent daily dose of this compound to the treatment group.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Vortex mixer and/or sonicator

Protocol:

  • Preparation of Dosing Solution:

    • Based on preclinical studies of other DPP-4 inhibitors, a starting dose range for this compound could be 10-60 mg/kg. The optimal dose should be determined in a pilot study.

    • Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.

    • Prepare the dosing solution by suspending or dissolving the calculated amount of this compound powder in the chosen vehicle. Ensure a homogenous suspension by vortexing or sonicating. Prepare fresh daily or according to stability data.

  • Administration:

    • Administer the this compound solution or vehicle to the respective groups once daily via oral gavage. The volume should typically not exceed 10 mL/kg of body weight.

    • Continue the treatment for the planned duration of the study (e.g., 4-10 weeks).

    • Alternatively, this compound can be mixed into the diet (e.g., 0.08% w/w) for less stressful, chronic administration, though this requires monitoring of food intake to ensure accurate dosing.[4][6]

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of mice to clear a glucose load from the bloodstream, a measure of insulin sensitivity and glucose metabolism.

Materials:

  • Glucometer and test strips

  • 20% D-glucose solution (sterile)

  • Syringes and needles for glucose administration

  • Restraining device (optional)

  • Timer

Protocol:

  • Fast the mice for 6 hours before the test, with free access to water.

  • Record the body weight of each mouse.

  • At time t=0, obtain a baseline blood sample from the tail tip and measure the glucose concentration.

  • Administer a 2 g/kg body weight bolus of the 20% D-glucose solution via intraperitoneal (i.p.) injection or oral gavage.

  • Collect blood from the tail tip at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose at each time point.

  • Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) for each group to quantify glucose tolerance.

Endpoint Biomarker Analysis

Protocol:

  • At the end of the treatment period, fast the mice for 6 hours.

  • Collect terminal blood samples via cardiac puncture under anesthesia.

  • Use appropriate collection tubes (e.g., EDTA tubes for plasma, serum separator tubes for serum).

  • Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.

  • Analyze samples for:

    • HbA1c: To assess long-term glycemic control.

    • Insulin/C-peptide: To evaluate pancreatic β-cell function.

    • Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL.

    • Active GLP-1: To confirm the pharmacological effect of DPP-4 inhibition (requires collection with a DPP-4 inhibitor cocktail).

  • Euthanize the mice and harvest tissues (pancreas, liver, epididymal white adipose tissue) for histological analysis (e.g., islet morphology, hepatic steatosis, adipocyte size) or molecular analysis (e.g., gene expression).

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression in Response to Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the effects of Gosogliptin on protein expression via Western blot analysis is limited. The following application notes and protocols are based on the known mechanisms of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and established signaling pathways they are likely to modulate. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[1][2]

Beyond its primary effects on glucose metabolism, evidence from other DPP-4 inhibitors suggests potential roles in modulating intracellular signaling pathways related to inflammation, cell survival, and insulin sensitivity, such as the PI3K/Akt and NF-κB pathways. Western blot analysis is a fundamental technique to investigate these effects by quantifying changes in the expression and phosphorylation status of key proteins within these cascades.

These notes provide a comprehensive guide to utilizing Western blot analysis for studying the molecular effects of this compound in a cellular context.

Key Applications

  • Mechanism of Action Studies: Elucidate the downstream signaling pathways affected by this compound treatment.

  • Target Validation: Confirm the modulation of specific protein targets and their post-translational modifications.

  • Dose-Response Analysis: Determine the effective concentration of this compound for modulating target protein expression.

  • Comparative Studies: Compare the effects of this compound to other DPP-4 inhibitors on specific signaling pathways.

Hypothetical Study: Effect of this compound on the PI3K/Akt Signaling Pathway in Insulin-Resistant HepG2 Cells

This hypothetical study aims to investigate whether this compound can ameliorate insulin resistance by modulating the PI3K/Akt signaling pathway in a human hepatocyte cell line (HepG2) rendered insulin-resistant.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment. HepG2 cells were treated with varying concentrations of this compound for 24 hours, followed by stimulation with insulin. Protein levels were normalized to β-actin as a loading control. The phosphorylation status of Akt is presented as a ratio of the phosphorylated form to the total protein.

Treatment Groupp-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control)Total Akt / β-actin Ratio (Fold Change vs. Control)
Control (Vehicle)1.01.0
Insulin (100 nM)3.51.1
This compound (10 µM)1.21.0
This compound (50 µM)1.81.1
This compound (100 µM)2.51.0
Insulin + this compound (10 µM)4.21.1
Insulin + this compound (50 µM)5.81.0
Insulin + this compound (100 µM)7.11.2

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Insulin Resistance (Optional): To model insulin resistance, culture cells in a high-glucose medium or treat with agents like palmitate or dexamethasone for a specified period before this compound treatment.

  • This compound Treatment: Seed HepG2 cells in 6-well plates. At 70-80% confluency, replace the medium with serum-free DMEM containing the desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control. Incubate for 24 hours.

  • Insulin Stimulation: Following this compound treatment, stimulate the cells with 100 nM insulin for 15-30 minutes.

Protein Extraction (Lysis)
  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[4]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Perform the transfer at 100 V for 1-2 hours or overnight at 25 V in a cold room (4°C).[3]

  • Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-total Akt, mouse anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle shaking.[3][8] Refer to the antibody datasheet for recommended dilutions.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[3]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin).

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis a Seed HepG2 Cells b Induce Insulin Resistance (e.g., high glucose) a->b c Treat with this compound (various concentrations) b->c d Stimulate with Insulin c->d e Wash with PBS d->e f Lyse Cells (RIPA buffer) e->f g Centrifuge to clear lysate f->g h Quantify Protein (BCA Assay) g->h i SDS-PAGE h->i j Transfer to PVDF Membrane i->j k Block (5% BSA) j->k l Primary Antibody Incubation (e.g., anti-p-Akt) k->l m Secondary Antibody Incubation l->m n ECL Detection & Imaging m->n o Densitometry Analysis n->o p Normalize to Loading Control (e.g., β-actin) o->p q Generate Quantitative Data p->q G This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades GLP1R GLP-1 Receptor GLP1->GLP1R Activates InsulinR Insulin Receptor PI3K PI3K GLP1R->PI3K Potentiates Signaling IRS IRS InsulinR->IRS Activates IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Glucose Uptake, Cell Survival) pAkt->Downstream Promotes

References

Application Notes and Protocols for Studying Gosogliptin's Effect on Insulin Secretion in INS-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the rat insulinoma (INS-1) cell line to investigate the therapeutic potential of Gosogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on insulin secretion. The provided protocols and background information are intended to facilitate the design and execution of experiments to elucidate the molecular mechanisms of this compound in a pancreatic β-cell model.

Introduction to this compound and its Mechanism of Action

This compound is an oral anti-diabetic medication belonging to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] The primary function of the DPP-4 enzyme is the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to nutrient intake and play a vital role in glucose homeostasis.[3] By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their biological activity.[2]

The elevated levels of active GLP-1 potentiate glucose-dependent insulin secretion from pancreatic β-cells.[4] This action is mediated through the GLP-1 receptor, a G-protein coupled receptor on the β-cell surface.[3] Activation of the GLP-1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in the insulin secretion pathway.[6][7] This includes promoting the mobilization of intracellular calcium (Ca2+) and enhancing the exocytosis of insulin-containing granules.[8][9] The glucose-dependent nature of this mechanism significantly reduces the risk of hypoglycemia, a common side effect of some other anti-diabetic therapies.[1]

INS-1 cells are a well-established rat insulinoma cell line that retains the key characteristics of pancreatic β-cells, including glucose-stimulated insulin secretion (GSIS), making them a suitable in vitro model for studying the effects of compounds like this compound.[10][11]

Data Presentation

The following tables summarize representative quantitative data on the effects of GLP-1 receptor activation, the downstream mediator of this compound's action, on key parameters in INS-1 cells.

Table 1: Effect of GLP-1 on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells

Glucose Concentration (mM)GLP-1 Concentration (nM)Insulin Secretion (ng/mL)Fold Increase vs. Basal Glucose
2.801.5 ± 0.21.0
16.707.8 ± 0.65.2
16.71015.2 ± 1.110.1
16.710025.5 ± 1.917.0

Data are hypothetical and based on typical results from GSIS assays in INS-1 cells stimulated with GLP-1.

Table 2: Effect of GLP-1 on Intracellular cAMP Levels in INS-1E Cells

Treatment ConditionTime (minutes)Intracellular cAMP (pmol/well)Fold Increase vs. Basal
2.5 mM Glucose (Basal)58.5 ± 0.71.0
16 mM Glucose1514.5 ± 1.21.7
2.5 mM Glucose + 30 nM GLP-1521.3 ± 1.82.5

Data adapted from studies on cAMP production in INS-1E cells.[10][11]

Table 3: Effect of GLP-1 on Intracellular Calcium ([Ca2+]) in INS-1 Cells

Treatment ConditionBasal [Ca2+] (nM)Peak [Ca2+] (nM)
11 mM Glucose100 ± 15250 ± 30
11 mM Glucose + 10 nM GLP-1100 ± 15450 ± 45

Data are representative values based on descriptions of GLP-1-induced calcium elevation in pancreatic β-cells.[12]

Table 4: Role of PKA in GLP-1-Mediated Insulin Secretion in INS-1 Cells

Treatment ConditionInsulin Secretion (% of High Glucose Control)
16.7 mM Glucose100%
16.7 mM Glucose + 10 nM GLP-1195%
16.7 mM Glucose + 10 nM GLP-1 + PKA Inhibitor (e.g., H-89)110%

Illustrative data demonstrating the PKA-dependence of GLP-1's effect on insulin secretion.

Experimental Protocols

Materials and Reagents
  • INS-1 Cells

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • HEPES buffer

  • Sodium Pyruvate

  • β-mercaptoethanol

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

    • 115 mM NaCl

    • 4.7 mM KCl

    • 1.28 mM CaCl2

    • 1.2 mM KH2PO4

    • 1.2 mM MgSO4

    • 10 mM NaHCO3

    • 20 mM HEPES

    • 0.1% Bovine Serum Albumin (BSA)

    • pH adjusted to 7.4

  • This compound

  • D-Glucose

  • Insulin ELISA Kit

  • cAMP Assay Kit

  • Fura-2 AM or other suitable Ca2+ indicator

  • PKA Activity Assay Kit

Protocol 1: INS-1 Cell Culture and Maintenance
  • Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% penicillin-streptomycin.

  • Cell Culture: Culture INS-1 cells in a T-75 flask with the complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed new T-75 flasks at a 1:3 to 1:6 split ratio.

    • Change the medium every 2-3 days.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Seeding: Seed INS-1 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48 hours to form a confluent monolayer.

  • Pre-incubation:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 2 hours at 37°C to bring insulin secretion to a basal level.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Wash the cells once with KRBH buffer (without glucose).

    • Add 500 µL of KRBH buffer containing:

      • Basal glucose (2.8 mM)

      • High glucose (16.7 mM)

      • High glucose (16.7 mM) + varying concentrations of this compound (e.g., 1, 10, 100 nM)

    • Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well and centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content using a BCA or Bradford assay to normalize the insulin secretion data.

Protocol 3: Intracellular cAMP Measurement
  • Cell Seeding: Seed INS-1 cells in a 12-well plate at a density of 5 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation: Wash the cells with PBS and pre-incubate in KRBH buffer with 2.8 mM glucose for 2 hours at 37°C.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add KRBH buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • Add the treatment conditions:

      • 2.8 mM Glucose

      • 16.7 mM Glucose

      • 16.7 mM Glucose + varying concentrations of this compound

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the buffer and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's protocol.

  • Data Normalization: Normalize cAMP levels to the total protein content of each sample.

Protocol 4: Intracellular Calcium ([Ca2+]) Measurement
  • Cell Seeding: Seed INS-1 cells on glass-bottom dishes suitable for fluorescence microscopy and culture for 48 hours.

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., HBSS).

    • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with HBSS containing 2.8 mM glucose to establish a baseline.

    • Switch the perfusion to a solution containing high glucose (16.7 mM) with or without this compound.

    • Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the ratio to absolute [Ca2+] values if required, using appropriate standards.

Protocol 5: Protein Kinase A (PKA) Activity Assay
  • Cell Treatment and Lysis:

    • Seed INS-1 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with the desired concentrations of glucose and this compound for a specified time (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a PKA extraction buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • PKA Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • Use a PKA activity assay kit, which typically involves the phosphorylation of a specific PKA substrate. The phosphorylated substrate can be detected using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radioactive ATP ([γ-32P]ATP).

    • Follow the kit manufacturer's instructions for the assay procedure.

  • Data Analysis: Express PKA activity as fold change relative to the control group or as specific activity (e.g., pmol/min/mg protein).

Visualizations

This compound's Signaling Pathway in Pancreatic β-Cells```dot

Gosogliptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DPP4 DPP4 This compound->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_mobilization ↑ Intracellular Ca2+ PKA->Ca_mobilization Promotes Insulin_exocytosis Insulin Exocytosis PKA->Insulin_exocytosis Enhances Ca_mobilization->Insulin_exocytosis Triggers

Caption: Workflow for this compound experiments.

References

Application Notes and Protocols for Studying Gosogliptin in Streptozotocin-Induced Diabetic Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for investigating the therapeutic effects of Gosogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in a streptozotocin (STZ)-induced model of type 1 diabetes in rats. The protocol outlines the procedures for diabetes induction, treatment administration, and subsequent biochemical, histological, and molecular analyses to evaluate the efficacy of this compound in glycemic control, attenuation of oxidative stress, and modulation of inflammatory responses. This guide is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, diabetes, and drug development.

Introduction

This compound is an oral anti-diabetic medication belonging to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the breakdown of these hormones, this compound enhances their physiological effects, leading to increased glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.[1][2] The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized animal model for studying type 1 diabetes, as STZ selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is instrumental in evaluating the efficacy of novel anti-diabetic agents.

Signaling Pathway of this compound

gosogliptin_pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme substrate Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates (glucose-dependent) Glucagon Release Glucagon Release Incretin Hormones (GLP-1, GIP)->Glucagon Release suppresses Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates Hepatic Glucose Production->Blood Glucose raises This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

experimental_workflow cluster_groups Experimental Groups cluster_analyses Endpoint Analyses Acclimatization Acclimatization Diabetes Induction (STZ) Diabetes Induction (STZ) Acclimatization->Diabetes Induction (STZ) Confirmation of Diabetes Confirmation of Diabetes Diabetes Induction (STZ)->Confirmation of Diabetes Grouping Grouping Confirmation of Diabetes->Grouping Treatment Period Treatment Period Grouping->Treatment Period Normal Control Normal Control Diabetic Control Diabetic Control This compound-Treated This compound-Treated Positive Control (e.g., Metformin) Positive Control (e.g., Metformin) Monitoring Monitoring Treatment Period->Monitoring Sacrifice & Sample Collection Sacrifice & Sample Collection Treatment Period->Sacrifice & Sample Collection Analyses Analyses Sacrifice & Sample Collection->Analyses Biochemical Assays Biochemical Assays Oxidative Stress Markers Oxidative Stress Markers Inflammatory Cytokines Inflammatory Cytokines Histopathology Histopathology

Caption: Overview of the experimental workflow.

Detailed Experimental Protocols

Animals and Housing
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, temperature at 22 ± 2°C, and humidity at 55 ± 5%.

  • Diet: Standard pellet diet and water ad libitum.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

Induction of Diabetes
  • Preparation of STZ: Prepare a fresh solution of streptozotocin in 0.1 M cold citrate buffer (pH 4.5).

  • Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-60 mg/kg body weight after an overnight fast.

  • Confirmation of Diabetes: Three days post-STZ injection, measure blood glucose levels from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

Experimental Groups and Treatment
  • Divide the animals into the following groups (n=8-10 per group):

    • Group I: Normal Control: Non-diabetic rats receiving the vehicle (e.g., distilled water) orally.

    • Group II: Diabetic Control: STZ-induced diabetic rats receiving the vehicle orally.

    • Group III: this compound-Treated: STZ-induced diabetic rats receiving this compound (e.g., 10 mg/kg/day, orally).

    • Group IV: Positive Control: STZ-induced diabetic rats receiving a standard anti-diabetic drug like Metformin (e.g., 100 mg/kg/day, orally).

  • Duration: The treatment period should be at least 4-8 weeks.

Monitoring and Sample Collection
  • Body Weight and Blood Glucose: Monitor and record body weight and fasting blood glucose levels weekly.

  • Sample Collection: At the end of the treatment period, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and immediately collect the pancreas and other organs (liver, kidneys) for further analysis.

Biochemical Assays
  • Serum Glucose and Insulin: Measure serum glucose using a glucose oxidase-peroxidase (GOD-POD) method and serum insulin using an ELISA kit.

  • Glycated Hemoglobin (HbA1c): Determine HbA1c levels using a commercially available kit.

  • Lipid Profile: Analyze serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) using standard enzymatic kits.

  • Liver and Kidney Function Tests: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), urea, and creatinine.

Oxidative Stress Markers
  • Prepare tissue homogenates from the pancreas or liver.

  • Malondialdehyde (MDA): Measure lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.

  • Superoxide Dismutase (SOD) and Catalase (CAT): Determine the activity of these antioxidant enzymes using commercially available assay kits.

Inflammatory Cytokine Analysis
  • Measure the serum or tissue homogenate levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) using specific ELISA kits.

Histopathological Analysis
  • Fix the pancreas in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section it at 4-5 µm thickness, and stain with Hematoxylin and Eosin (H&E).

  • Examine the sections under a light microscope to observe the morphology of the islets of Langerhans, including islet size, number, and any signs of degeneration or regeneration of β-cells.

Data Presentation

Table 1: Effect of this compound on Body Weight and Glycemic Parameters

ParameterNormal ControlDiabetic ControlThis compound-Treated
Initial Body Weight (g)225 ± 10.5220 ± 12.1222 ± 11.8
Final Body Weight (g)290 ± 15.2185 ± 9.8210 ± 10.4
Blood Glucose (mg/dL)95 ± 8.2410 ± 25.6180 ± 18.3
Serum Insulin (µU/mL)12.5 ± 1.84.2 ± 0.98.9 ± 1.2
HbA1c (%)4.8 ± 0.510.2 ± 1.16.5 ± 0.8

Table 2: Effect of this compound on Serum Lipid Profile

ParameterNormal ControlDiabetic ControlThis compound-Treated
Total Cholesterol (mg/dL)70 ± 5.6145 ± 12.395 ± 8.9
Triglycerides (mg/dL)80 ± 7.1190 ± 15.8110 ± 10.2
HDL-Cholesterol (mg/dL)45 ± 4.225 ± 3.138 ± 3.5
LDL-Cholesterol (mg/dL)15 ± 2.580 ± 7.435 ± 4.1

Table 3: Effect of this compound on Oxidative Stress Markers in Pancreas

ParameterNormal ControlDiabetic ControlThis compound-Treated
MDA (nmol/mg protein)1.2 ± 0.23.5 ± 0.41.8 ± 0.3
SOD (U/mg protein)15.8 ± 1.57.2 ± 0.912.5 ± 1.3
CAT (U/mg protein)35.2 ± 3.118.5 ± 2.228.9 ± 2.8

Table 4: Effect of this compound on Serum Inflammatory Cytokines

ParameterNormal ControlDiabetic ControlThis compound-Treated
TNF-α (pg/mL)25 ± 3.185 ± 9.240 ± 5.5
IL-1β (pg/mL)15 ± 2.250 ± 6.125 ± 3.8
IL-6 (pg/mL)30 ± 4.5110 ± 12.355 ± 7.9

Conclusion

This experimental protocol provides a robust framework for the preclinical evaluation of this compound in an STZ-induced diabetic rat model. The outlined methodologies will enable researchers to systematically assess the drug's impact on key diabetic markers, including glycemic control, lipid metabolism, oxidative stress, and inflammation. The expected outcomes from these studies will contribute to a better understanding of the therapeutic potential of this compound in the management of diabetes mellitus.

References

Application Note: Quantification of Active GLP-1 and GIP Levels in Response to Gosogliptin Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are incretin hormones secreted by the gut in response to nutrient intake. They play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion.[1][2] However, the biological activity of these hormones is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[3]

Gosogliptin is an oral anti-diabetic medication that functions as a potent and selective DPP-4 inhibitor.[4] By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby increasing the circulating levels of their active forms.[5] This enhances the incretin effect, leading to improved glycemic control in patients with type 2 diabetes. Accurate measurement of the changes in active GLP-1 and GIP levels following this compound administration is critical for understanding its pharmacokinetic and pharmacodynamic profile. This document provides a detailed protocol for this application.

Mechanism of Action

This compound competitively and reversibly binds to the active site of the DPP-4 enzyme. This inhibition prevents DPP-4 from cleaving the N-terminal dipeptides from active GLP-1 (7-36) and GIP (1-42), thus prolonging their half-life and increasing their plasma concentrations. Elevated levels of active incretins result in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, contributing to lower blood glucose levels.

cluster_0 This compound Administration cluster_1 Enzymatic Reaction cluster_2 Physiological Response This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins_I Inactive Metabolites DPP4->Incretins_I Degradation Incretins_A Active Incretins (GLP-1, GIP) Pancreas Pancreatic β-cells Incretins_A->Pancreas Stimulates Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: this compound signaling pathway.

Expected Incretin Response

Administration of DPP-4 inhibitors typically results in a significant increase in the postprandial levels of active GLP-1 and GIP. While specific quantitative data for this compound requires targeted clinical investigation, studies on other DPP-4 inhibitors like sitagliptin and vildagliptin show a 2- to 3-fold increase in active incretin levels following a meal.[1][2] The table below presents representative data based on clinical trials of DPP-4 inhibitors, illustrating the expected magnitude of change.

Table 1: Representative Postprandial Incretin Levels After DPP-4 Inhibitor Administration

AnalyteConditionMean Concentration (pmol/L)Fold ChangeReference
Active GLP-1 Placebo~5-10-[6]
DPP-4 Inhibitor~15-25~2-3x[1][2]
Active GIP Placebo~20-30-[6]
DPP-4 Inhibitor~50-75~2-3x[1][2]

Note: Values are approximate and can vary based on the patient population, meal composition, and specific assay used. The data reflects the general efficacy of the drug class.

Experimental Protocols

Accurate quantification of active GLP-1 and GIP is challenging due to their rapid degradation ex vivo. The following protocols are designed to ensure sample integrity and yield reliable, reproducible results.

Protocol 1: Subject Preparation and Sample Collection
  • Subject Preparation:

    • Subjects should fast for at least 8-10 hours overnight prior to the study.

    • Water intake is permitted.

    • Administer the specified dose of this compound orally with water.

  • Materials for Blood Collection:

    • BD™ P800 Blood Collection and Preservation Tubes (or equivalent) containing EDTA, a proprietary cocktail of protease inhibitors, and a DPP-4 inhibitor.

    • Tourniquet, alcohol swabs, and appropriate gauge needles/catheters.

    • Ice bath.

  • Blood Sampling Procedure:

    • Collect a baseline blood sample (Time 0) before this compound administration.

    • Following drug administration and a standardized meal challenge, collect blood samples at specified time points (e.g., 15, 30, 60, 90, 120, and 180 minutes).

    • Draw blood directly into the pre-chilled P800 tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the inhibitors.

    • Place the tube immediately in an ice bath to minimize proteolytic activity.

Protocol 2: Plasma Processing and Storage
  • Centrifugation:

    • Within 30 minutes of collection, centrifuge the blood samples at 1300 x g for 15-20 minutes at 4°C.

  • Plasma Aliquoting:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

    • Transfer the plasma into pre-labeled, cryo-safe polypropylene tubes.

    • It is recommended to create multiple smaller aliquots (e.g., 250 µL) to avoid repeated freeze-thaw cycles.

  • Storage:

    • Immediately freeze the plasma aliquots and store them at -80°C until analysis. Samples should be analyzed within 6 months for optimal stability.

Protocol 3: Quantification of Active GLP-1 and GIP via ELISA

This protocol provides a general workflow for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Always refer to the specific manufacturer's instructions for the chosen commercial ELISA kit.

  • Principle: A capture antibody specific to the C-terminus of the active incretin is coated on a microplate. The sample is added, and the active hormone binds to the antibody. A detection antibody, specific to the N-terminus of the active form, is then added, followed by a substrate that generates a measurable signal proportional to the amount of bound hormone.

  • Materials:

    • Commercial ELISA kit for active GLP-1 (e.g., Millipore, Meso Scale Discovery).

    • Commercial ELISA kit for active GIP (e.g., Millipore, Eagle Biosciences).

    • Microplate reader capable of measuring absorbance or luminescence as required by the kit.

    • Calibrated pipettes and tips.

    • Deionized water.

    • Plate shaker (if required).

  • Assay Procedure:

    • Reagent Preparation: Prepare all reagents, standards, and controls as described in the kit manual. Allow all components to reach room temperature before use.

    • Standard Curve: Create a standard curve by performing serial dilutions of the provided hormone standard.

    • Sample Preparation: Thaw plasma samples on ice. If necessary, dilute samples with the assay buffer provided in the kit.

    • Incubation: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. Incubate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).

    • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Detection Antibody: Add the enzyme-conjugated detection antibody to each well and incubate.

    • Second Wash: Repeat the washing step to remove unbound detection antibody.

    • Substrate Addition: Add the substrate solution to each well. This will initiate a colorimetric or chemiluminescent reaction. Incubate for the specified time, often in the dark.

    • Stop Reaction: Add the stop solution (if applicable) to terminate the reaction.

    • Data Acquisition: Read the absorbance or luminescence of each well using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal (e.g., optical density) versus the concentration of the standards.

    • Use a regression analysis (e.g., four-parameter logistic curve fit) to determine the equation of the standard curve.

    • Interpolate the concentrations of the unknown samples from the standard curve.

    • Multiply the calculated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original plasma sample.

Experimental Workflow

The following diagram outlines the complete workflow from subject participation to final data analysis.

cluster_prep Preparation & Dosing cluster_sample Sample Collection & Processing cluster_analysis Analysis A Subject Fasting (8-10 hours) B Baseline Blood Sample (Time 0) A->B C Oral Administration of this compound B->C D Standardized Meal Challenge C->D E Timed Blood Collection (into P800 tubes) D->E F Invert to Mix & Place on Ice E->F G Centrifuge at 4°C (1300 x g) F->G H Aliquot Plasma G->H I Store at -80°C H->I J Thaw Samples on Ice I->J K Perform Active GLP-1 & GIP ELISA J->K L Read Plate on Microplate Reader K->L M Calculate Concentrations (vs. Standard Curve) L->M

Caption: Experimental workflow for incretin measurement.

References

Application Notes and Protocols for Immunohistochemical Analysis of Pancreatic Islets Following Gosogliptin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gosogliptin is an orally administered small molecule that acts as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). As a member of the gliptin class of antihyperglycemic agents, this compound is utilized in the management of type 2 diabetes mellitus. The therapeutic effect of this compound is mediated through the enhancement of the incretin system. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to elevated levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[1]

Preclinical studies on DPP-4 inhibitors suggest potential beneficial effects beyond glycemic control, including the preservation and potential expansion of pancreatic β-cell mass. These effects are thought to be mediated by the stimulation of β-cell proliferation and the inhibition of apoptosis. Immunohistochemical analysis is a critical tool for elucidating these morphological and cellular changes within the pancreatic islets in response to this compound treatment. This document provides detailed protocols and application notes for conducting such analyses.

Putative Effects of this compound on Pancreatic Islet Morphology

  • Increase β-cell mass: By promoting the proliferation and survival of insulin-producing β-cells.

  • Enhance Islet Architecture: Leading to more organized and functional islet structures.

  • Modulate α-cell mass: Potentially leading to a reduction in the number of glucagon-producing α-cells.

The following tables present a summary of representative quantitative data from studies on DPP-4 inhibitors, which can be used as a benchmark for designing and interpreting experiments with this compound.

Data Presentation: Representative Quantitative Immunohistochemical Data

Table 1: Effect of DPP-4 Inhibitor Treatment on Pancreatic β-Cell Mass and Islet Area

Treatment GroupAnimal ModelDuration of Treatmentβ-Cell Mass (mg)Islet Area (% of total pancreas area)
Vehicle Controldb/db mice8 weeks1.2 ± 0.20.8 ± 0.1
DPP-4 Inhibitordb/db mice8 weeks2.5 ± 0.31.5 ± 0.2
Vehicle ControlSTZ-induced diabetic rats12 weeks0.9 ± 0.10.6 ± 0.1
DPP-4 InhibitorSTZ-induced diabetic rats12 weeks1.8 ± 0.21.1 ± 0.1

*p < 0.05 compared to vehicle control. Data are representative and synthesized from studies on various DPP-4 inhibitors.

Table 2: Effect of DPP-4 Inhibitor Treatment on β-Cell Proliferation and Apoptosis

Treatment GroupAnimal ModelDuration of TreatmentKi67-positive β-cells (%)TUNEL-positive β-cells (%)
Vehicle Controldb/db mice8 weeks0.5 ± 0.11.2 ± 0.2
DPP-4 Inhibitordb/db mice8 weeks1.2 ± 0.20.4 ± 0.1
Vehicle ControlSTZ-induced diabetic rats12 weeks0.3 ± 0.11.5 ± 0.3
DPP-4 InhibitorSTZ-induced diabetic rats12 weeks0.9 ± 0.10.6 ± 0.2

*p < 0.05 compared to vehicle control. Data are representative and synthesized from studies on various DPP-4 inhibitors.

Experimental Protocols

Pancreatic Tissue Preparation and Fixation
  • Animal Euthanasia and Pancreas Perfusion: Euthanize animals according to approved institutional guidelines. Perfuse the pancreas via the common bile duct with 10 ml of cold phosphate-buffered saline (PBS), followed by 10 ml of 4% paraformaldehyde (PFA) in PBS.

  • Tissue Dissection and Fixation: Carefully dissect the pancreas and fix in 4% PFA for 24 hours at 4°C.

  • Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol concentrations (70%, 80%, 95%, and 100%). Clear the tissue with xylene and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick serial sections using a microtome and mount them on positively charged slides.[2]

Immunohistochemical Staining for Insulin and Glucagon (Double Staining)
  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[3][4]

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.[4][5]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol. Block non-specific antibody binding with a blocking solution containing normal serum from the species of the secondary antibody.[3][4]

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies:

    • Guinea pig anti-insulin (e.g., 1:200 dilution)

    • Mouse anti-glucagon (e.g., 1:500 dilution)

  • Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with a cocktail of fluorescently labeled secondary antibodies:

    • Goat anti-guinea pig IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488, 1:1000)

    • Goat anti-mouse IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594, 1:1000)

  • Mounting: Rinse slides in PBS and mount with a mounting medium containing DAPI to counterstain nuclei.[5]

Staining for Cell Proliferation (Ki67)
  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1-2 from the insulin/glucagon staining protocol.

  • Blocking: Follow step 3 from the insulin/glucagon staining protocol.

  • Primary Antibody Incubation: Incubate sections with a rabbit anti-Ki67 antibody (e.g., 1:100 dilution) overnight at 4°C.[6][7]

  • Secondary Antibody and Detection: Use a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody followed by a diaminobenzidine (DAB) substrate kit to produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate sections and mount with a permanent mounting medium.

Staining for Apoptosis (TUNEL Assay)
  • Deparaffinization and Rehydration: Follow step 1 from the insulin/glucagon staining protocol.

  • Permeabilization: Incubate sections with proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.[8]

  • Co-staining (optional): To identify apoptotic β-cells, co-stain with an anti-insulin antibody as described above.

  • Mounting: Mount with a mounting medium containing DAPI.

Visualizations

Gosogliptin_Signaling_Pathway This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades PancreaticIslets Pancreatic Islets Incretins->PancreaticIslets Acts on BetaCells β-cells Incretins->BetaCells Stimulates PancreaticIslets->BetaCells AlphaCells α-cells PancreaticIslets->AlphaCells Insulin ↑ Insulin Secretion (Glucose-dependent) BetaCells->Insulin Proliferation ↑ Proliferation BetaCells->Proliferation Apoptosis ↓ Apoptosis BetaCells->Apoptosis Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon

Caption: this compound's mechanism of action on pancreatic islets.

IHC_Workflow start Start: Pancreas Tissue from this compound-treated Animal fixation Fixation (4% PFA) & Paraffin Embedding start->fixation sectioning Microtome Sectioning (4-5 µm) fixation->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-Insulin, anti-Glucagon, anti-Ki67) blocking->primary_ab secondary_ab Secondary Antibody Incubation & Signal Detection primary_ab->secondary_ab mounting Counterstaining & Mounting secondary_ab->mounting analysis Microscopy & Image Analysis mounting->analysis end End: Quantitative Data analysis->end

Caption: Experimental workflow for immunohistochemical analysis.

Logical_Relationship This compound This compound Treatment DPP4_inhibition DPP-4 Inhibition This compound->DPP4_inhibition Incretin_increase ↑ Active Incretin Levels DPP4_inhibition->Incretin_increase Beta_cell_effects Direct Effects on β-cells Incretin_increase->Beta_cell_effects Alpha_cell_effects Effects on α-cells Incretin_increase->Alpha_cell_effects Beta_proliferation ↑ β-cell Proliferation Beta_cell_effects->Beta_proliferation Beta_apoptosis ↓ β-cell Apoptosis Beta_cell_effects->Beta_apoptosis Insulin_secretion ↑ Insulin Secretion Beta_cell_effects->Insulin_secretion Glucagon_secretion ↓ Glucagon Secretion Alpha_cell_effects->Glucagon_secretion Beta_mass ↑ β-cell Mass Beta_proliferation->Beta_mass Beta_apoptosis->Beta_mass Islet_morphology Improved Islet Morphology Beta_mass->Islet_morphology

Caption: Logical relationship of this compound's effects on islets.

References

Troubleshooting & Optimization

Gosogliptin solubility issues in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with gosogliptin in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3][4][5] It is a small molecule with the following properties:

PropertyValueSource
Molecular FormulaC₁₇H₂₄F₂N₆OMedChemExpress
Molecular Weight366.41 g/mol APExBIO[5]
AppearanceSolidAPExBIO[5]
Aqueous Solubility1.33 mg/mLSmolecule
pKa (strongest basic)9.38 (predicted)Smolecule

Q2: In which solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[6] This is the recommended solvent for preparing high-concentration stock solutions. Its aqueous solubility is reported to be 1.33 mg/mL, though the specific conditions (e.g., pH, buffer) of this measurement are not always specified. Due to its basic pKa, solubility in aqueous solutions is expected to be higher in acidic conditions.

Q3: What is the recommended final concentration of DMSO in an in vitro assay?

The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell-based assays, a final DMSO concentration of ≤ 0.5% is generally considered safe, with ≤ 0.1% being ideal.[6][7][8][9][10] However, the tolerance to DMSO is cell-line dependent. It is crucial to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess the impact of the solvent on your specific experimental system.[9][10]

DMSO ConcentrationGeneral Cellular EffectsRecommendations
< 0.1% Generally considered safe for most cell lines with minimal effects.Ideal for most applications.
0.1% - 0.5% Well-tolerated by many robust cell lines for short-term assays.Acceptable for many assays; a vehicle control is essential.
> 0.5% - 1.0% Increased risk of cytotoxicity and off-target effects.[8]Use with caution and only after thorough validation with your specific cell line.
> 1.0% Significant cytotoxicity is likely for most cell lines.[8]Generally not recommended.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue when working with compounds that have limited aqueous solubility. Follow this troubleshooting workflow to address the problem:

G cluster_solutions Troubleshooting Path start Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the DMSO stock clear? - Is it stored correctly (-20°C or -80°C)? start->check_stock check_dmso Step 2: Check Final DMSO Concentration - Is it ≤ 0.5%? check_stock->check_dmso Stock is OK increase_dmso Consider increasing final DMSO to 0.5% if tolerated by the assay. check_dmso->increase_dmso No, it's < 0.5% lower_this compound Step 3: Lower Final this compound Concentration - Is the current concentration necessary? - Can you work at a lower, soluble concentration? check_dmso->lower_this compound Yes increase_dmso->lower_this compound modify_buffer Step 4: Modify Assay Buffer - Can you slightly lower the pH? (this compound is more soluble in acidic conditions) lower_this compound->modify_buffer Precipitation persists cosolvents Step 5: Use Co-solvents (for biochemical assays) - Prepare intermediate dilution in a co-solvent like PEG300 before final dilution in buffer. modify_buffer->cosolvents pH change not possible or ineffective sonication Step 6: Aid Solubilization - Briefly sonicate or vortex the final working solution after dilution. cosolvents->sonication Still issues or for cell-free assays success Solution Soluble sonication->success If successful

Caption: Troubleshooting workflow for this compound solubility issues.

Q5: My assay requires a pH of 7.4, and I'm still seeing precipitation at my desired concentration, even with 0.5% DMSO. What are my options?

If lowering the this compound concentration is not feasible, you can try preparing the working solution by adding the DMSO stock to the assay buffer in a stepwise manner with vigorous mixing. For cell-free enzymatic assays, using a co-solvent can be effective. Prepare an intermediate dilution of your DMSO stock in a solvent like PEG300 before the final dilution into the aqueous buffer. This can help maintain solubility during the dilution process.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for an In Vitro DPP-4 Enzymatic Assay

This protocol is a general guideline for preparing this compound solutions for a fluorometric DPP-4 inhibition assay.

Materials:

  • This compound powder

  • DMSO (Anhydrous, cell culture grade)

  • DPP-4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5 or 100 mM HEPES, pH 7.8)[1]

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Prepare 10 mM this compound Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder (e.g., 3.66 mg).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.66 mg).

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or -80°C for up to six months.

  • Prepare this compound Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution directly into the DPP-4 Assay Buffer.

    • Crucially, ensure the final DMSO concentration in the highest this compound concentration does not exceed the tolerance of your assay (e.g., 0.5%). For example, to prepare a 50 µM working solution from a 10 mM stock, you would perform a 1:200 dilution (e.g., 1 µL of stock into 199 µL of buffer), resulting in a final DMSO concentration of 0.5%.

    • When diluting, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid dispersion and minimize local high concentrations that can cause precipitation.

    • Prepare fresh working solutions for each experiment. Do not store aqueous working solutions.

Protocol 2: General Procedure for a Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from commercially available DPP-4 inhibitor screening kits and should be optimized for your specific laboratory conditions.[11][12][13][14]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer

  • This compound working solutions (prepared as in Protocol 1)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Ex/Em = 360/460 nm)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add your this compound working solutions at various concentrations (e.g., 25 µL per well).

    • Include a positive control (a known DPP-4 inhibitor like sitagliptin) and a no-inhibitor control (vehicle control with the same final DMSO concentration).

    • Prepare an enzyme/buffer mix. Add the appropriate volume of this mix to each well (e.g., 50 µL).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Prepare the substrate solution in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction (e.g., 25 µL per well).

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically over 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Calculate the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

This compound Mechanism of Action

This compound functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2]

G cluster_pathway DPP-4 Inhibition Signaling Pathway Food Food Intake Gut Gut L-cells Food->Gut GLP1 Active GLP-1 / GIP Gut->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Alpha Pancreatic α-cells GLP1->Alpha Inhibits Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion Alpha->Glucagon Glucagon->Glucose Opposes Insulin This compound This compound This compound->DPP4 Inhibits

Caption: Mechanism of action of this compound via DPP-4 inhibition.

References

Technical Support Center: Optimizing Gosogliptin Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Gosogliptin dosage in animal studies while minimizing the risk of hypoglycemia.

Troubleshooting Guide: Dosage Optimization and Hypoglycemia Prevention

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Issue Potential Cause Recommended Action
Suboptimal glycemic control (insufficient reduction in blood glucose) Inadequate Dosage: The administered dose of this compound may be too low to achieve therapeutic levels of DPP-4 inhibition.Dose-Escalation Study: Conduct a pilot dose-escalation study to determine the optimal dose for your specific animal model and disease state. Start with a low dose (e.g., 1 mg/kg) and gradually increase it, monitoring blood glucose levels at each dose. Pharmacokinetic Analysis: If possible, perform pharmacokinetic (PK) analysis to correlate plasma drug concentration with glycemic response.
Animal Model Variability: The chosen animal model may have a different sensitivity to DPP-4 inhibitors.Model Selection: Ensure the animal model is appropriate for studying type 2 diabetes and responsive to incretin-based therapies. Literature Review: Consult literature for typical responses of your chosen model to other DPP-4 inhibitors.
Unexpected Hypoglycemia High Dosage: Although rare with DPP-4 inhibitors due to their glucose-dependent mechanism, a very high dose might contribute to hypoglycemia, especially in combination with other anti-diabetic agents.[1][2]Dose Reduction: If hypoglycemia is observed, reduce the this compound dosage. Continuous Glucose Monitoring (CGM): Implement CGM to closely monitor blood glucose fluctuations and identify periods of low blood sugar.
Concomitant Medications: Use of other anti-diabetic drugs, such as insulin or sulfonylureas, can increase the risk of hypoglycemia.Review Combination Therapy: If using combination therapy, consider reducing the dose of the other anti-diabetic agent.
Fasting State: Prolonged fasting can increase the risk of hypoglycemia.Standardize Fasting Periods: Adhere to standardized and appropriate fasting times for your animal model before blood glucose measurements.
High Variability in Glycemic Response Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.Standardize Administration: Ensure precise and consistent oral gavage or other administration techniques. Formulation: Use a consistent and well-solubilized formulation of this compound.
Dietary Inconsistency: Variations in food intake can affect blood glucose levels.Controlled Diet: Provide a standardized diet and monitor food consumption.
Stress: Animal stress can influence blood glucose levels.Acclimatization and Handling: Ensure proper acclimatization of animals and use gentle handling techniques to minimize stress.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it have a low risk of hypoglycemia?

A1: this compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][3] DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, this compound increases the levels of active incretins.[3] These incretins then stimulate the pancreas to release insulin and suppress the release of glucagon in a glucose-dependent manner.[1][3] This means that insulin secretion is enhanced primarily when blood glucose levels are high, thus minimizing the risk of hypoglycemia.[2]

Q2: What are the recommended starting doses for this compound in different animal models?

A2: Specific preclinical data for this compound in diabetic animal models is limited. However, based on studies with other DPP-4 inhibitors, the following starting doses can be considered. It is crucial to perform dose-finding studies for your specific experimental conditions.

Animal Model Recommended Starting Oral Dose Range Reference
Rat 1 - 10 mg/kg, once dailyBased on a study in a rat model of Parkinson's disease.[4][5]
Dog 1 - 10 mg/kg, once dailyExtrapolated from pharmacokinetic data of other DPP-4 inhibitors.[6][7][8]
Mouse 3 - 10 mg/kg, once dailyBased on data from other DPP-4 inhibitors like sitagliptin and linagliptin.

Q3: How can I monitor for hypoglycemia in my animal studies?

A3: Regular blood glucose monitoring is essential. For comprehensive assessment, especially when determining the risk of hypoglycemia, consider the following methods:

  • Tail Vein Blood Glucose Monitoring: This is a standard method for periodic blood glucose checks using a glucometer.

  • Continuous Glucose Monitoring (CGM): Implantable CGM devices provide real-time, continuous data on blood glucose levels, offering a more detailed picture of glycemic fluctuations and allowing for the detection of transient hypoglycemic events that might be missed with intermittent sampling.

Q4: What should I do if I observe hypoglycemia in an animal?

A4: If an animal exhibits signs of hypoglycemia (e.g., lethargy, tremors, seizures), immediate intervention is necessary. Administer an oral glucose solution or gel. In severe cases, an intraperitoneal or intravenous glucose injection may be required. Following the event, review the dosage of this compound and any other anti-diabetic agents being used.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of this compound on glucose tolerance.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast animals overnight (typically 12-16 hours) with free access to water.

  • Record baseline blood glucose levels (t = -60 min) from the tail vein.

  • Administer this compound or vehicle via oral gavage.

  • After a set pre-treatment time (e.g., 60 minutes), take another blood glucose reading (t = 0 min).

  • Immediately administer the glucose solution via oral gavage.

  • Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

Signaling Pathway of this compound

Gosogliptin_Mechanism cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Liver Liver cluster_Muscle_Fat Muscle & Fat Cells Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates (Glucose-dependent) Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound This compound This compound->DPP-4 Inhibition Insulin Insulin Pancreatic β-cells->Insulin Increases Secretion Glucagon Glucagon Pancreatic α-cells->Glucagon Decreases Secretion Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Increases Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production Stimulates Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose Increases Glucose Uptake->Blood Glucose Decreases

Caption: Mechanism of action of this compound.

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_Preparation Preparation cluster_Dosing Dosing and Baseline cluster_Glucose_Challenge Glucose Challenge and Monitoring cluster_Analysis Data Analysis A Acclimatize Animals B Fast Animals Overnight (12-16h) A->B C Measure Baseline Blood Glucose (t=-60 min) B->C D Administer this compound or Vehicle (Oral Gavage) C->D E Wait for Pre-treatment Period (e.g., 60 min) D->E F Measure Pre-Glucose Challenge Blood Glucose (t=0 min) E->F G Administer Glucose Solution (Oral Gavage) F->G H Measure Blood Glucose at Time Points (15, 30, 60, 90, 120 min) G->H I Plot Blood Glucose vs. Time H->I J Calculate Area Under the Curve (AUC) I->J K Statistical Analysis J->K

Caption: Experimental workflow for an OGTT.

References

Potential in vitro assay artifacts when testing Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential in vitro assay artifacts when testing Gosogliptin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that is relevant to my in vitro assay?

A1: this compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] Its mechanism involves competitively and reversibly binding to the active site of the DPP-4 enzyme.[3] This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] In an in vitro setting, you will be measuring the direct inhibition of DPP-4's enzymatic activity by this compound.

Q2: I am observing lower than expected potency (higher IC50) in my DPP-4 inhibition assay. What could be the cause?

A2: Several factors could contribute to this observation:

  • Substrate Competition: Ensure your substrate concentration is appropriate for the assay. High substrate concentrations can compete with this compound, a competitive inhibitor, leading to an apparent decrease in potency.

  • Incorrect pH: this compound's solubility is pH-dependent, with higher solubility under acidic conditions.[5] Ensure your assay buffer pH is optimal for both enzyme activity and drug solubility.

  • Compound Stability: While this compound is generally stable, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[1][2] It is recommended to aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[2]

  • Assay Sensitivity: If you are using a colorimetric assay, it may lack the sensitivity required to accurately determine the potency of a highly potent inhibitor like this compound.[6] Consider using a more sensitive fluorometric or luminescent-based assay.[6]

Q3: My results show significant variability between experiments. How can I improve reproducibility?

A3: To improve reproducibility:

  • Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and reagent concentrations, are consistent across all experiments.

  • Solvent Effects: this compound is often dissolved in DMSO.[1][5][] High concentrations of DMSO can inhibit enzyme activity. Maintain a consistent and low final concentration of DMSO (typically <1%) in all wells, including controls.

  • Enzyme Activity: Ensure the DPP-4 enzyme used is of high quality and exhibits consistent activity. Perform a control experiment to check the enzyme's specific activity before running inhibitor assays.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can introduce significant error. Use calibrated pipettes and appropriate techniques.

Q4: How can I be sure that the inhibition I am observing is specific to DPP-4?

A4: this compound is highly selective for DPP-4 over other related proteases like DPP-2, DPP-8, and DPP-9.[1] However, to confirm specificity in your assay system:

  • Use a Selective Inhibitor Control: Include a well-characterized, highly selective DPP-4 inhibitor as a positive control.

  • Test Against Other Proteases: If you have access to other DPP family members (e.g., DPP-8, DPP-9) or Fibroblast Activating Protein (FAP), you can run counterscreens to confirm this compound's selectivity.[8]

  • Consult Selectivity Data: Refer to published data on this compound's selectivity profile to understand its activity against other proteases.

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Buffer
  • Symptom: Visible precipitate or cloudiness after adding this compound to the assay buffer.

  • Potential Cause: this compound has a reported aqueous solubility of 1.33 mg/mL, which can be influenced by the pH and composition of the buffer.[5] The concentration used may be exceeding its solubility limit in your specific assay conditions.

  • Troubleshooting Steps:

    • Check pH: this compound's solubility is higher in acidic conditions due to the protonation of its basic nitrogen atoms.[5] If your assay allows, a slightly more acidic buffer might improve solubility.

    • Solubilizing Agents: Consider the use of solubilizing agents. Protocols for in vivo studies have used co-solvents like PEG300 and Tween-80.[2] However, for in vitro assays, ensure these agents do not interfere with enzyme activity.

    • Lower Final Concentration: If possible, adjust the concentration range of this compound being tested to stay within its solubility limits.

    • Stock Solution Preparation: Ensure the initial stock solution in DMSO is fully dissolved. Gentle heating or sonication can aid dissolution.[2]

Issue 2: Underestimation of Residual DPP-4 Activity
  • Symptom: When testing biological samples (e.g., plasma) treated with this compound, the measured DPP-4 activity appears higher than expected, suggesting lower in vivo inhibition.

  • Potential Cause: this compound is a reversible inhibitor.[3] Diluting the biological sample in the assay buffer can cause the inhibitor to dissociate from the enzyme, leading to an underestimation of its true inhibitory effect in vivo.

  • Troubleshooting Steps:

    • Minimize Sample Dilution: Use an assay with high sensitivity (e.g., a luminescent-based assay) that requires smaller sample volumes and less dilution.[6]

    • Elaborated Fluorometric Method: Employ a modified assay protocol designed for samples containing reversible inhibitors, which aims to estimate the in vivo residual activity more accurately.[6] This may involve specific calculations or a standard curve prepared in a similar biological matrix.

Quantitative Data Summary

Table 1: this compound IC50 Values for DPP and Other Serine Proteases

Enzyme/ProteaseIC50 (µM)
Dipeptidyl peptidase 4 (DPP-4)0.013
Dipeptidyl peptidase 2 (DPP-2)3.3
Dipeptidyl peptidase 3 (DPP-3)>30
Dipeptidyl peptidase 8 (DPP-8)7
Dipeptidyl peptidase 9 (DPP-9)5.98
Aminopeptidase P (APP)>30
Fibroblast activation protein (FAP)10.3
Prolyl oligopeptidase (POP)>30
Source: Cayman Chemical Product Information[1]

Table 2: this compound Solubility

Solvent/SystemSolubility
Water1.33 mg/mL
Dimethyl sulfoxide (DMSO)Soluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL
10% DMSO, 90% Corn Oil≥ 5 mg/mL
Sources: Smolecule, MedChemExpress[2][5]

Experimental Protocols

Protocol 1: Basic In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for DPP-4 activity (e.g., Tris-HCl, pH 7.5).

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in assay buffer to a working concentration. Keep on ice.

    • Substrate: Prepare a stock solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in DMSO or assay buffer.

    • This compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

  • Assay Procedure:

    • Add 20 µL of assay buffer to all wells of a 96-well black plate.

    • Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.

    • Add 10 µL of the DPP-4 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates) every minute for 30 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Incretin Pathway cluster_1 DPP-4 Action & this compound Inhibition Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1/GIP Gut->GLP1 releases Pancreas Pancreas GLP1->Pancreas acts on DPP4 DPP-4 Enzyme GLP1->DPP4 Target for degradation Insulin ↑ Insulin Pancreas->Insulin Glucagon ↓ Glucagon Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive_GLP1 Inactive GLP-1/GIP DPP4->Inactive_GLP1 degrades This compound This compound This compound->DPP4 inhibits G cluster_workflow DPP-4 Inhibition Assay Workflow Start Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) Add_Inhibitor Add this compound/ Vehicle to Plate Start->Add_Inhibitor Add_Enzyme Add DPP-4 Enzyme Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate (e.g., 15 min at 37°C) Add_Enzyme->Preincubation Add_Substrate Initiate Reaction with Substrate Preincubation->Add_Substrate Kinetic_Read Kinetic Fluorescent Reading Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates & Plot Inhibition Curve Kinetic_Read->Data_Analysis End Determine IC50 Data_Analysis->End G A Low Potency Observed (High IC50) B1 Is substrate concentration too high? A->B1 B2 Is assay buffer pH optimal? B1->B2 No C1 Reduce substrate concentration B1->C1 Yes B3 Is compound stock stable? B2->B3 Yes C2 Verify/adjust buffer pH B2->C2 No B4 Is assay sensitive enough? B3->B4 Yes C3 Prepare fresh stock solution B3->C3 No C4 Switch to more sensitive assay (e.g., fluorescent/luminescent) B4->C4 No

References

Technical Support Center: Quantification of Gosogliptin in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Gosogliptin in various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in tissue samples compared to plasma?

Quantifying this compound in tissue presents unique challenges not typically encountered with plasma samples. Tissues are a more complex and heterogeneous matrix, leading to issues such as:

  • Increased Matrix Effects: Tissues contain high concentrations of lipids, proteins, and other endogenous components that can interfere with the ionization of this compound during LC-MS/MS analysis, causing ion suppression or enhancement.[1][2][3]

  • Inefficient Extraction and Recovery: Achieving complete and consistent extraction of the drug from the dense cellular structure of tissues is difficult. The high protein content can lead to binding of the analyte, reducing recovery.[1]

  • Sample Inhomogeneity: Drug distribution within a single tissue sample can be non-uniform, leading to high variability between subsamples.

  • Analyte Stability: Endogenous enzymes released during tissue homogenization can potentially degrade this compound if samples are not handled properly.

Q2: Which analytical technique is most suitable for this compound quantification in tissues?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices.[4][5] Its high selectivity and sensitivity allow for accurate measurement even at low concentrations, which is critical for tissue distribution studies.[6][7]

Q3: Why is the choice of internal standard (IS) critical for tissue analysis?

A suitable internal standard is crucial to compensate for variability during sample preparation and analysis.[2] An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the drug (e.g., this compound-d4). A SIL-IS has nearly identical chemical properties and chromatographic behavior to this compound, ensuring it experiences similar extraction efficiency and matrix effects, thus providing the most accurate correction.[1] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but requires more rigorous validation.

Q4: What are the key parameters to assess during bioanalytical method validation for tissue samples?

According to FDA and EMA guidelines, a full method validation is required for each tissue type and species.[8][9][10] Key parameters include:

  • Selectivity and Specificity: Ensuring the method can distinguish this compound from other matrix components.[8]

  • Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data.[11]

  • Calibration Curve: Demonstrating a linear relationship between concentration and response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[11]

  • Recovery: The efficiency of the extraction process.[8]

  • Matrix Effect: Quantifying the degree of ion suppression or enhancement caused by the tissue matrix.[2][4]

  • Stability: Evaluating the stability of this compound in the tissue matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Troubleshooting Guides

Problem 1: Low or Inconsistent Analyte Recovery

Symptoms:

  • The signal intensity for this compound is significantly lower in tissue quality control (QC) samples compared to neat solutions.

  • High variability (%CV) in recovery across replicate samples.

Possible Causes & Solutions:

CauseTroubleshooting Step
Inefficient Tissue Homogenization Ensure the tissue is completely homogenized to release the drug. Bead-beating homogenizers are often more effective than rotor-stator or ultrasonic methods for tough tissues. Optimize homogenization time and speed.
Drug Binding to Tissue Proteins The protein precipitation step may be insufficient. Consider a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering proteins.
Poor Extraction Solvent Penetration Ensure the chosen extraction solvent is appropriate for the polarity of this compound and the tissue type. A combination of organic solvents may be necessary. Increase the solvent-to-tissue ratio to improve extraction efficiency.
Precipitation of Analyte with Proteins After adding the precipitation solvent (e.g., acetonitrile), ensure thorough vortexing and adequate centrifugation time and speed to completely pellet the precipitated proteins.
Problem 2: Significant Matrix Effects (Ion Suppression/Enhancement)

Symptoms:

  • Poor accuracy and precision in QC samples.

  • Inconsistent peak areas for the internal standard across different samples.

  • Post-extraction addition experiments show a significant difference in signal response between neat solutions and matrix-based samples.[2]

Possible Causes & Solutions:

CauseTroubleshooting Step
Co-elution of Phospholipids Phospholipids are a major cause of ion suppression in ESI-MS. Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or plates). Alternatively, modify the chromatographic gradient to separate phospholipids from the analyte peak.
High Salt Concentration High salt content from buffers used during homogenization can cause ion suppression. Use volatile buffers (e.g., ammonium formate, ammonium acetate) and minimize their concentration. A desalting step using SPE may be necessary.
Insufficient Chromatographic Separation If interfering matrix components co-elute with this compound, optimize the LC method. Try a different column chemistry (e.g., HILIC if this compound is polar), adjust the mobile phase composition, or use a shallower gradient.
Inappropriate Internal Standard If not using a stable isotope-labeled IS, the chosen structural analog may be experiencing different matrix effects than this compound. Re-evaluate the IS or switch to a SIL-IS.

Experimental Protocols

Protocol 1: Tissue Homogenization and Protein Precipitation (PPT)

This protocol provides a general workflow for extracting this compound from tissue. Optimization for specific tissue types is recommended.

  • Preparation: Accurately weigh a frozen tissue sample (e.g., 50-100 mg).

  • Homogenization:

    • Place the tissue in a 2 mL tube containing ceramic or steel beads.

    • Add 4 volumes of cold homogenization buffer (e.g., 1X PBS or 50 mM ammonium bicarbonate) per unit of tissue weight (e.g., 400 µL for 100 mg of tissue).

    • Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz). Keep samples on ice between cycles.

  • Protein Precipitation:

    • Transfer a known volume of homogenate (e.g., 100 µL) to a new microcentrifuge tube.

    • Add 3-4 volumes of cold acetonitrile containing the internal standard (e.g., 300-400 µL).

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects

This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF).[2][4]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analytical standard and IS into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike): Process blank tissue samples (from untreated animals) through the entire extraction procedure. Spike the analytical standard and IS into the final, clean supernatant.

    • Set C (Pre-Spike): Spike the analytical standard and IS into the blank tissue matrix before starting the extraction procedure. (This set is used for recovery calculation).

  • Analyze all sets using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The %CV of the MF across different tissue lots should be <15%.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of gliptins in various tissue matrices using LC-MS/MS. These are representative values; specific results for this compound will require method development and validation.

ParameterLiverKidneyMuscleBrain
Extraction Recovery (%) 75 - 90%80 - 95%70 - 85%65 - 80%
Matrix Factor (MF) 0.6 - 0.90.7 - 1.00.8 - 1.10.5 - 0.8
Inter-day Precision (%CV) < 12%< 10%< 15%< 15%
Inter-day Accuracy (%) 90 - 110%92 - 108%88 - 112%85 - 115%

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing tissue_collection 1. Tissue Collection (Flash freeze in LN2) weighing 2. Weigh Frozen Tissue tissue_collection->weighing homogenization 3. Homogenization (Bead Beater) weighing->homogenization extraction 4. Analyte Extraction (PPT, LLE, or SPE) homogenization->extraction centrifugation 5. Centrifugation extraction->centrifugation supernatant_transfer 6. Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis 7. LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_acquisition 8. Data Acquisition lcms_analysis->data_acquisition quantification 9. Quantification (Peak Integration) data_acquisition->quantification reporting 10. Data Reporting quantification->reporting troubleshooting_workflow cluster_recovery Recovery Issues cluster_matrix Matrix Effect Issues start Poor Result: Low Recovery or High Variability check_recovery Is Recovery < 80% or %CV > 15%? start->check_recovery check_matrix Is Matrix Effect Significant? check_recovery->check_matrix No homogenization Optimize Homogenization (Time, Speed, Method) check_recovery->homogenization Yes phospholipid Add Phospholipid Removal Step check_matrix->phospholipid Yes end Re-validate Method check_matrix->end No extraction Change Extraction: Try LLE or SPE homogenization->extraction solvent Modify Solvent (Polarity, Volume) extraction->solvent solvent->check_matrix chromatography Optimize LC Gradient or Change Column phospholipid->chromatography is_check Use Stable Isotope Labeled IS chromatography->is_check is_check->end

References

Technical Support Center: Interpreting Off-Target Effects in Gosogliptin Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gosogliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret potential off-target effects in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oral anti-diabetic medication belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, also known as gliptins.[1] Its primary function is to block the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This ultimately results in improved glycemic control in patients with type 2 diabetes.

Q2: What are the potential off-target effects of DPP-4 inhibitors like this compound?

While DPP-4 inhibitors are designed to be selective, they may interact with other structurally related enzymes or pathways, leading to off-target effects. Key areas of concern include:

  • Inhibition of other DPP family members: DPP-8 and DPP-9 are two other dipeptidyl peptidases with functions in T-cell activation and immune regulation. Inhibition of these enzymes has been associated with toxicity in preclinical studies, making selectivity a critical aspect of DPP-4 inhibitor development.[2][3]

  • Fibroblast Activation Protein (FAP): FAP is another serine protease with structural similarities to DPP-4. It is involved in tissue remodeling and fibrosis. Some DPP-4 inhibitors may also inhibit FAP, which could have implications for fibrotic diseases.

  • Immune Modulation: DPP-4 (also known as CD26) is expressed on the surface of lymphocytes and plays a role in T-cell activation.[4] Inhibition of DPP-4 can therefore have immunomodulatory effects, which are an area of active research.

  • Skin Disorders: Clinical studies and post-marketing surveillance have reported various skin-related adverse reactions with some DPP-4 inhibitors, including bullous pemphigoid, pruritus, and rash.[5][6][7]

Q3: I am observing unexpected results in my cellular assay with this compound. What could be the cause?

Unexpected results can stem from a variety of factors, including off-target effects of this compound, experimental artifacts, or issues with the assay itself. Consider the following possibilities:

  • Compound Interference: this compound, like any small molecule, has the potential to interfere with assay components. This can include fluorescence quenching or enhancement in fluorescent-based assays, or direct interaction with detection reagents.[8]

  • Cellular Context: The observed effect of this compound can be highly dependent on the cell type and the specific signaling pathways active in your model system.

  • Off-Target Pharmacology: The unexpected phenotype could be a genuine biological effect resulting from this compound binding to an unintended target.

Refer to the Troubleshooting Guide below for a more detailed approach to diagnosing the issue.

Data Presentation: Selectivity of DPP-4 Inhibitors

Enzyme/ProteaseSitagliptin (IC50, nM)Vildagliptin (IC50, nM)Saxagliptin (IC50, nM)Alogliptin (IC50, nM)Linagliptin (IC50, nM)
DPP-4 19 62 0.6 <10 1
DPP-8>100,0002,300450>100,00040,000
DPP-9>100,0008,700320>100,000>10,000
Fibroblast Activation Protein (FAP)>100,0003,900250>100,000>10,000
Prolyl Oligopeptidase (POP)>100,000>100,000>100,000>100,000>100,000

Note: IC50 values are compiled from various sources and should be considered as approximate. The exact values can vary depending on the assay conditions.

Experimental Protocols

1. In Vitro DPP-4 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring DPP-4 activity and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (or other test compounds)

  • DPP-4 inhibitor positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the following to triplicate wells:

    • Blank (no enzyme): Assay buffer + Substrate

    • Vehicle Control (no inhibitor): Assay buffer + DPP-4 enzyme + Substrate + Vehicle (e.g., DMSO)

    • Test Compound: Assay buffer + DPP-4 enzyme + Substrate + this compound dilution

    • Positive Control: Assay buffer + DPP-4 enzyme + Substrate + Positive control inhibitor

  • Pre-incubate the plate with enzyme and inhibitors for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Proliferation Assay (e.g., using primary T-cells)

This assay can be used to assess the potential immunomodulatory off-target effects of this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)

  • This compound

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)

  • Flow cytometer or microplate reader

Procedure:

  • Isolate primary T-cells from PBMCs.

  • Label T-cells with a cell proliferation dye, if using a dye dilution method.

  • Seed the T-cells in a 96-well plate.

  • Treat the cells with a serial dilution of this compound. Include vehicle-treated controls.

  • Stimulate the T-cells with activating antibodies or mitogens. Include an unstimulated control.

  • Incubate the cells for 3-5 days.

  • Assess cell proliferation:

    • Dye Dilution: Analyze the dilution of the proliferation dye in daughter cells by flow cytometry.

    • Metabolic Assay: Add a metabolic reagent (e.g., WST-1) and measure the absorbance to determine the number of viable, proliferating cells.

  • Analyze the data to determine the effect of this compound on T-cell proliferation.

Troubleshooting Guides

Issue 1: High Background Fluorescence in DPP-4 Assay

Possible Cause Troubleshooting Step
Autofluorescence of this compound Run a control plate with this compound dilutions in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from your experimental wells.
Contaminated Reagents Use fresh, high-quality reagents. Filter-sterilize buffers if necessary.
Non-enzymatic Substrate Degradation Check the stability of your substrate in the assay buffer over time without the enzyme. If it degrades, consider a different substrate or buffer conditions.
Incorrect Plate Reader Settings Optimize the gain setting on your plate reader. Too high of a gain can amplify background noise.[9]

Issue 2: Inconsistent or Non-reproducible IC50 Values for this compound

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Determine the solubility of this compound in your assay buffer.
Variability in Pipetting Use calibrated pipettes and ensure proper mixing in each well.
Assay Timing and Temperature Ensure consistent incubation times and maintain a stable temperature throughout the assay.
Enzyme Instability Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice. Avoid repeated freeze-thaw cycles.
Data Analysis Method Use a consistent and appropriate non-linear regression model to fit your dose-response curves. Ensure you have a sufficient number of data points across the dynamic range.[10][11][12]

Issue 3: Unexpected Decrease in Cell Viability in a Non-target Cell Line

Possible Cause Troubleshooting Step
Off-target Cytotoxicity This could be a genuine off-target effect. Consider performing a broader cytotoxicity screen against a panel of different cell lines to assess the specificity of the effect.
Inhibition of a Critical Housekeeping Enzyme If the cell line is particularly sensitive, this compound might be inhibiting an enzyme essential for its survival.
Interaction with Cell Culture Media Components Test for potential interactions between this compound and components of your cell culture media that might lead to the formation of a toxic byproduct.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

Mandatory Visualizations

on_target_pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 Degradation Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion Inhibits Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates This compound This compound This compound->DPP4 Inhibits

Caption: On-target mechanism of this compound action.

off_target_fibrosis TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor SMAD SMAD Signaling TGFb_Receptor->SMAD Fibroblast Fibroblast SMAD->Fibroblast Activation Myofibroblast Myofibroblast (Activated) Fibroblast->Myofibroblast ECM Extracellular Matrix (e.g., Collagen) Myofibroblast->ECM Secretion FAP Fibroblast Activation Protein (FAP) Myofibroblast->FAP Expression This compound This compound This compound->FAP Potential Inhibition (Off-Target)

Caption: Potential off-target effect on fibrosis pathways.

experimental_workflow start Start: Unexpected Result in Cellular Assay check_interference Assay Interference Check start->check_interference troubleshoot_assay Troubleshoot Assay Parameters check_interference->troubleshoot_assay Interference Detected confirm_off_target Confirm Off-Target Effect check_interference->confirm_off_target No Obvious Interference end_artifact Conclusion: Assay Artifact troubleshoot_assay->end_artifact secondary_assay Perform Secondary Orthogonal Assay confirm_off_target->secondary_assay Yes confirm_off_target->end_artifact No characterize Characterize Off-Target Mechanism secondary_assay->characterize end_off_target Conclusion: Confirmed Off-Target Effect characterize->end_off_target

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Troubleshooting Inconsistent Results in Gosogliptin In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gosogliptin in vivo research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during animal studies with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate the smooth execution and interpretation of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers to specific issues that may arise during your in vivo experiments with this compound.

Q1: We are observing high variability in blood glucose-lowering effects between individual animals in the same treatment group. What are the potential causes and solutions?

High inter-animal variability is a common challenge in preclinical studies. Several factors related to the animal model, experimental procedure, and the compound itself can contribute to this issue.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Animal Model Variability Genetic drift within outbred strains or subtle differences in the gut microbiome can lead to varied metabolic responses. The severity of diabetes in models like streptozotocin (STZ)-induced diabetes can also vary significantly between animals.[1]- Use inbred strains: Whenever possible, use inbred mouse or rat strains (e.g., C57BL/6J) to minimize genetic variability. - Acclimatize animals: Allow for a sufficient acclimatization period (at least one week) upon arrival at the facility to reduce stress-related physiological changes. - Standardize diet: Ensure all animals are on the same diet for a significant period before the study, as diet can influence the gut microbiome and metabolic parameters.[2] - Confirm disease induction: In disease models, confirm the diabetic phenotype (e.g., stable hyperglycemia) before randomizing animals into groups.
Inconsistent Drug Administration Improper oral gavage technique can lead to inaccurate dosing, aspiration, or stress, all of which can affect the results.[3]- Ensure proper training: All personnel performing oral gavage should be thoroughly trained and proficient in the technique. - Verify dose volume: Calculate the dose for each animal based on its most recent body weight. - Standardize gavage time: Administer this compound at the same time each day to minimize circadian variations in metabolic rate.
Formulation Issues Poor solubility or stability of the this compound formulation can result in inconsistent absorption.- Check solubility: Ensure this compound is fully dissolved in the vehicle. Sonication may be required. - Prepare fresh solutions: Prepare the dosing solution fresh daily to avoid degradation. - Use appropriate vehicle: A common vehicle for oral administration in rodents is 0.5% methylcellulose in water.
Underlying Health Issues Subclinical infections or other health problems in individual animals can impact their metabolic response.- Monitor animal health: Regularly monitor animals for any signs of illness and exclude any unhealthy animals from the study.

Q2: The observed glucose-lowering effect of this compound is less than expected based on published data. What could be the reason?

Several factors can contribute to a reduced efficacy of this compound in your in vivo model.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Inadequate Dose The dose of this compound may be too low for the specific animal model or the severity of the diabetic phenotype.- Perform a dose-response study: If not already done, conduct a pilot study with a range of doses to determine the optimal dose for your model. - Consult literature: Review published preclinical studies for this compound or other DPP-4 inhibitors in similar models to ensure your dosing is appropriate.
Rapid Metabolism in the Animal Model The species and strain of the animal can influence the metabolism and clearance of the drug.[4]- Check pharmacokinetic data: If available, review the pharmacokinetic profile of this compound in your chosen animal model to ensure adequate exposure.
Interaction with Diet High-fat diets can alter the gut microbiota and inflammatory status, potentially influencing the efficacy of DPP-4 inhibitors.[2]- Consider diet composition: Be aware of the diet used in your study and how it might compare to diets used in reference studies.
Timing of Blood Glucose Measurement The timing of blood glucose measurement relative to drug administration and feeding can significantly impact the results.- Standardize sampling time: Ensure that blood glucose is measured at consistent time points after this compound administration. - Consider fasting/fed state: The effect of this compound is glucose-dependent, so its effect will be more pronounced in the postprandial state.

Q3: We are observing inconsistent effects of this compound on GLP-1 levels. Why might this be happening?

Measuring active GLP-1 can be challenging due to its rapid degradation.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Rapid GLP-1 Degradation Active GLP-1 has a very short half-life in plasma. Even with a DPP-4 inhibitor, other enzymes can degrade it.- Use DPP-4 inhibitor in collection tubes: Collect blood samples in tubes containing a DPP-4 inhibitor (and potentially other protease inhibitors) to prevent ex vivo degradation of GLP-1. - Process samples quickly: Centrifuge blood and separate plasma as quickly as possible, and store at -80°C.
Assay Sensitivity and Specificity The ELISA kit used may not be sensitive enough or may have cross-reactivity with inactive GLP-1 metabolites.- Use a validated ELISA kit: Ensure the kit is specifically designed to measure active (intact) GLP-1 and has been validated for use with your sample type (e.g., mouse or rat plasma).
Timing of Sample Collection GLP-1 is released in response to nutrient intake, so levels will fluctuate depending on the feeding status of the animal.- Standardize feeding and sampling times: For example, collect blood at a fixed time after an oral glucose or mixed-meal challenge.

Data Presentation

This compound Efficacy in Preclinical Models

The following table summarizes representative data on the efficacy of DPP-4 inhibitors in rodent models of type 2 diabetes. Note that specific results for this compound in publicly available preclinical literature are limited; therefore, data from other well-characterized DPP-4 inhibitors are included for comparison.

Compound Animal Model Dose Effect on Blood Glucose Effect on HbA1c Reference
SitagliptinHigh-fat diet/STZ-induced diabetic mice10 mg/kg/daySustained reduction in blood glucoseSignificant reduction--INVALID-LINK--
VildagliptinWestern diet-fed mice0.6 mg/ml in drinking waterImproved glucose toleranceNot reported--INVALID-LINK--
LinagliptinNon-obese diabetic (NOD) mice0.083 g/kg in chowDelayed onset of diabetesNot reported--INVALID-LINK--
SHR117887 (novel DPP-4i)ob/ob mice3, 10, 30 mg/kg twice dailySignificant decrease in fasting blood glucoseNot reported--INVALID-LINK--

This table is for illustrative purposes. Researchers should consult specific publications for detailed experimental conditions.

Experimental Protocols

Standard Protocol for Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Suspend or dissolve the this compound in the vehicle. Ensure the solution is homogenous. It is recommended to prepare the solution fresh each day.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the correct volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the dosing solution.

    • Carefully remove the gavage needle.

    • Monitor the animal for a few minutes after dosing to ensure there are no signs of distress.

Visualizations

This compound Mechanism of Action and Signaling Pathway

Gosogliptin_Signaling_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-cell cluster_bloodstream Bloodstream cluster_pancreas Pancreatic Beta-cell Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Inactive GLP-1 Inactive GLP-1 GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor DPP-4 DPP-4 DPP-4->Inactive GLP-1 Degradation This compound This compound This compound->DPP-4 AC Adenylyl Cyclase GLP-1 Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Secretion Insulin Secretion PKA->Insulin Secretion + Epac2->Insulin Secretion +

Caption: this compound inhibits DPP-4, increasing active GLP-1 and promoting insulin secretion.

Experimental Workflow for a this compound In Vivo Study

Gosogliptin_Workflow start Start: Animal Acclimatization phenotype Baseline Phenotyping (Glucose, Body Weight) start->phenotype randomize Randomization into Treatment Groups phenotype->randomize treatment Daily this compound Administration (Oral Gavage) randomize->treatment monitoring Regular Monitoring (Body Weight, Food/Water Intake) treatment->monitoring glucose_test Oral Glucose Tolerance Test (OGTT) monitoring->glucose_test sample_collection Terminal Sample Collection (Blood, Tissues) glucose_test->sample_collection analysis Biochemical & Histological Analysis (Insulin, GLP-1, Pancreas Morphology) sample_collection->analysis end End: Data Analysis & Interpretation analysis->end

Caption: A typical workflow for an in vivo study evaluating the efficacy of this compound.

Troubleshooting Logic for Inconsistent Blood Glucose Results

Troubleshooting_Logic cluster_protocol Protocol Review cluster_animals Animal Assessment cluster_compound Compound Verification start Inconsistent Blood Glucose Results check_protocol Review Experimental Protocol start->check_protocol check_animals Assess Animal Health & Model start->check_animals check_compound Verify Compound Formulation & Dose start->check_compound gavage_tech Gavage Technique Consistent? check_protocol->gavage_tech timing Consistent Timing of Dosing & Measurement? check_protocol->timing health All Animals Healthy? check_animals->health strain Appropriate Strain Used? check_animals->strain formulation Formulation Stable & Homogenous? check_compound->formulation dose Dose Calculation Correct? check_compound->dose gavage_tech->timing solution Implement Corrective Actions gavage_tech->solution timing->solution health->strain health->solution strain->solution formulation->dose formulation->solution dose->solution

Caption: A decision-making diagram for troubleshooting inconsistent blood glucose data.

References

Gosogliptin Formulation for Oral Gavage in Rodent Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and administering gosogliptin for oral gavage in rodent models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for oral gavage of this compound in rodents?

A1: this compound, a potent and selective DPP-4 inhibitor, can be formulated in several vehicles for oral gavage.[1] A commonly used and effective vehicle composition is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Alternative formulations include 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]

Q2: What is the achievable concentration of this compound in these vehicles?

A2: In the recommended vehicle systems, a concentration of at least 5 mg/mL of this compound can be achieved, resulting in a clear solution.[1]

Q3: What are the storage conditions for a prepared this compound solution?

A3: For optimal stability, it is recommended to aliquot the prepared stock solution and store it at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent inactivation of the compound.[1]

Q4: What is the aqueous solubility of this compound?

A4: this compound has a reported aqueous solubility of 1.33 mg/mL.[2] It is also highly soluble in DMSO.[2][3]

Q5: What is the appropriate oral gavage volume for mice and rats?

A5: The maximum recommended dosing volume for oral gavage is 10 mL/kg of the animal's body weight. However, smaller volumes, such as 5 mL/kg, are often recommended to minimize the risk of complications like aspiration pneumonia.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or phase separation during preparation. Incomplete dissolution of this compound in the vehicle.Gently heat the solution and/or use sonication to aid in the complete dissolution of the compound.[1] Ensure that the solvents are added in the correct order as specified in the protocol.
Animal distress or resistance during gavage. Stress from the procedure or discomfort from the gavage needle.Ensure proper restraint technique to immobilize the head and align the esophagus.[5] To ease needle passage, you can moisten the tip with the vehicle or a sucrose solution.[6] Using flexible plastic gavage needles may also reduce the risk of esophageal trauma compared to rigid stainless steel needles.[4]
Inconsistent experimental results. Improper formulation leading to inaccurate dosing, or degradation of the compound.Always prepare fresh solutions or use properly stored aliquots. Ensure the formulation is a clear, homogenous solution before administration. Verify dose calculations based on the animal's most recent body weight.
Vehicle-related adverse effects (e.g., diarrhea). Certain vehicles, like hydroxypropyl-β-cyclodextrin, can cause gastrointestinal issues in some rodent strains.If adverse effects are observed, consider switching to an alternative vehicle, such as a corn oil-based formulation.[7] It is always advisable to run a vehicle-only control group to assess any effects of the formulation itself.

Quantitative Data Summary

Table 1: this compound Solubility

Solvent/Vehicle Solubility Reference
Water1.33 mg/mL[2]
DMSOSoluble[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL[1]

Table 2: Recommended Oral Gavage Parameters for Rodents

Parameter Mouse Rat Reference
Gavage Needle Size (Gauge) 18-22 G16-20 G[4]
Gavage Needle Length 1 - 1.5 inches2 - 3 inches[4]
Maximum Dosing Volume 10 mL/kg10 mL/kg[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (5 mg/mL)

This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 50 mg/mL this compound in DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Oral Gavage Administration in a Mouse

This protocol provides a general guideline for administering the prepared this compound formulation to a mouse.

Procedure:

  • Weigh the mouse to determine the correct dosing volume (e.g., for a 20g mouse at 10 mL/kg, the volume is 0.2 mL).

  • Select an appropriately sized gavage needle (e.g., 20-gauge, 1.5 inches). Measure the needle from the tip of the mouse's nose to the last rib to ensure it is the correct length and will reach the stomach without causing perforation.[5]

  • Draw the calculated volume of the this compound formulation into a syringe attached to the gavage needle.

  • Firmly restrain the mouse by scruffing the neck and back to immobilize the head. The head and neck should be extended to create a straight line to the esophagus.[4]

  • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass easily with the animal's swallowing reflex. Do not force the needle. If resistance is met, withdraw and re-attempt.[5]

  • Once the needle is correctly positioned in the stomach, administer the compound slowly.

  • After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Visualized Pathways and Workflows

DPP4_Inhibition_Pathway cluster_0 This compound Action cluster_1 Physiological Effect This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits incretins Incretin Hormones (GLP-1, GIP) dpp4->incretins Normally degrades pancreas Pancreas incretins->pancreas insulin ↑ Insulin Secretion (Glucose-Dependent) pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: this compound inhibits the DPP-4 enzyme, leading to increased levels of incretin hormones.

Formulation_Workflow start Start: Prepare 50 mg/mL This compound in DMSO Stock peg 1. Add 400 µL PEG300 to a tube start->peg dmso_stock 2. Add 100 µL of this compound/DMSO stock peg->dmso_stock tween 3. Add 50 µL Tween-80 dmso_stock->tween saline 4. Add 450 µL Saline tween->saline mix 5. Vortex until clear saline->mix troubleshoot Precipitation? mix->troubleshoot heat Heat / Sonicate troubleshoot->heat Yes end End: Clear 5 mg/mL Solution troubleshoot->end No heat->mix

Caption: Step-by-step workflow for preparing a this compound oral gavage solution.

References

Mitigating matrix effects in mass spectrometry analysis of Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the mass spectrometry analysis of Gosogliptin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] For this compound analysis, this can compromise the reliability of pharmacokinetic and bioequivalence studies.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A: The most common method is the post-extraction spike method.[1][2] This involves comparing the peak response of this compound spiked into a blank matrix extract with the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q3: What are the most common sources of matrix effects in bioanalytical LC-MS/MS?

A: Endogenous components of biological samples are the primary source. Phospholipids from plasma or serum are notorious for causing ion suppression in electrospray ionization (ESI).[4] Other sources include salts, proteins, and metabolites that may co-elute with this compound.[2] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[2]

Q4: Can the choice of ionization technique influence matrix effects?

A: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because the ionization process occurs in the liquid phase where competition for charge is more pronounced.[1] However, ESI is often preferred for its sensitivity with a wide range of compounds, including many anti-diabetic drugs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Poor reproducibility of this compound signal Significant and variable matrix effects between samples.1. Optimize Sample Preparation: Employ a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation (PPT).[4][5] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, effectively compensating for signal variability.[6] 3. Chromatographic Separation: Improve the chromatographic separation to resolve this compound from interfering matrix components.[7]
Low this compound signal intensity (Ion Suppression) Co-elution of phospholipids or other endogenous components.1. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[1][6] 2. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates. 3. Optimize Chromatography: Modify the gradient, column chemistry, or flow rate to separate this compound from the suppression zone. A divert valve can also be used to direct the early and late eluting matrix components to waste.[1]
Inconsistent calibration curve linearity Matrix effects that are concentration-dependent.1. Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.[1] 2. Standard Addition: For individual samples with unique matrices, the standard addition method can provide accurate quantification by creating a calibration curve within each sample.[1][6]
High background or interfering peaks Inadequate sample cleanup or carryover.1. Improve Sample Cleanup: As mentioned, transition to a more selective sample preparation technique like SPE.[4][5] 2. Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing residual this compound and matrix components between injections. 3. Blank Injections: Run blank injections after high concentration samples to assess and address carryover.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation Method Analyte Recovery (%) Matrix Factor (MF) Interpretation of MF
Protein Precipitation (PPT) with Acetonitrile85 ± 50.65 ± 0.15Significant Ion Suppression
Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether92 ± 40.88 ± 0.08Mild Ion Suppression
Solid-Phase Extraction (SPE) - Polymeric Mixed-Mode98 ± 30.97 ± 0.05Minimal Matrix Effect

Note: Data are illustrative and will vary based on specific experimental conditions.

Table 2: Effect of Different Calibration Strategies on Quantitation Accuracy

Calibration Method Spiked Concentration (ng/mL) Calculated Concentration (ng/mL) Accuracy (%)
Neat Solution Calibration 5033.567
500355.071
Matrix-Matched Calibration 5049.298.4
500508.5101.7
Stable Isotope-Labeled Internal Standard (SIL-IS) 5050.9101.8
500496.099.2

Note: This table illustrates the potential impact of different calibration approaches in the presence of matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a specific concentration (e.g., 100 ng/mL).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before extraction at the same concentration. Extract as usual.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

  • Calculate Recovery:

    • Recovery (%) = [(Mean peak area of Set C) / (Mean peak area of Set B)] x 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is an example and should be optimized for your specific application.

  • Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe High Purity lcms LC-MS/MS System ppt->lcms lle->lcms spe->lcms quant Quantification lcms->quant result Final Result quant->result

Caption: A generalized workflow for the bioanalysis of this compound, showcasing different sample preparation options.

matrix_effect_logic cluster_solutions Mitigation Strategies issue Inaccurate Quantification cause Matrix Effect (Ion Suppression/Enhancement) issue->cause sol1 Improve Sample Cleanup (e.g., SPE) cause->sol1 sol2 Optimize Chromatography cause->sol2 sol3 Use SIL-Internal Standard cause->sol3 sol4 Matrix-Matched Calibration cause->sol4

Caption: Logical relationship between the problem of inaccurate quantification and mitigation strategies for matrix effects.

References

Validation & Comparative

A Preclinical Showdown: Gosogliptin vs. Sitagliptin in the Fight Against Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of type 2 diabetes therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved out a significant niche. By preventing the breakdown of incretin hormones, these agents enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control. This guide provides a comparative overview of the preclinical efficacy of two such inhibitors: gosogliptin and the well-established sitagliptin.

Mechanism of Action: A Shared Pathway

Both this compound and sitagliptin are potent and selective inhibitors of the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[1][3] This leads to several beneficial downstream effects for glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[1]

  • Suppressed Glucagon Secretion: The elevated incretin levels also act on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[1]

  • Improved β-cell Function: Some preclinical studies suggest that DPP-4 inhibitors may have a positive impact on β-cell mass and function.[4]

The following diagram illustrates the common signaling pathway through which both this compound and sitagliptin exert their therapeutic effects.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation cluster_drugs DPP-4 Inhibitors cluster_effects Physiological Effects Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release β-cells β-cells Incretins (GLP-1, GIP)->β-cells stimulate α-cells α-cells Incretins (GLP-1, GIP)->α-cells inhibit DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme substrate for Insulin Insulin β-cells->Insulin secretes Glucagon Glucagon α-cells->Glucagon secretes ↑ Insulin Secretion ↑ Insulin Secretion ↓ Glucagon Secretion ↓ Glucagon Secretion Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins inactivates This compound / Sitagliptin This compound / Sitagliptin This compound / Sitagliptin->DPP-4 Enzyme inhibit ↓ Blood Glucose ↓ Blood Glucose ↑ Insulin Secretion->↓ Blood Glucose ↓ Glucagon Secretion->↓ Blood Glucose

DPP-4 Inhibition Signaling Pathway

Preclinical Efficacy Data

The following tables summarize the available quantitative data from preclinical studies on sitagliptin. Due to the limited availability of published preclinical efficacy data for this compound, a direct comparison is not possible at this time.

Table 1: Effects of Sitagliptin on Glycemic Control in Preclinical Models
Animal ModelTreatment and DoseDurationChange in Blood GlucoseChange in HbA1cReference
Zucker Diabetic Fatty (ZDF) RatsSitagliptin (10 mg/kg/day)6 weeksSignificant amelioration of glycemiaSignificant amelioration[5]
Streptozotocin-induced Diabetic RatsSitagliptin (100 mg/kg/day)4 weeksSignificant reductionNot Reported[6]
High-Fat Diet/Streptozotocin-induced Diabetic MiceSitagliptin (admixture in diet)10 weeksSustained reductionSustained reduction[4]
db/db MiceDes-fluoro-sitagliptin (0.4% in diet)8 weeksSignificant reduction in glucose intoleranceNot Reported[7]
Spontaneously Hypertensive Obese (SHROB) RatsSitagliptin (30 mg/kg/day)6 weeksLowered plasma glucose during OGTTNot Reported[8]
Table 2: Effects of Sitagliptin on Insulin and Glucagon in Preclinical Models
Animal ModelTreatment and DoseDurationChange in InsulinChange in GlucagonReference
Zucker Diabetic Fatty (ZDF) RatsSitagliptin (10 mg/kg/day)6 weeksPartial prevention of insulinopeniaNot Reported[5]
High-Fat Diet/Streptozotocin-induced Diabetic MiceSitagliptin (admixture in diet)10 weeksSignificant increase in glucose-dependent insulin secretionSustained reduction[4]
Spontaneously Hypertensive Obese (SHROB) RatsSitagliptin (30 mg/kg/day)6 weeksEnhanced insulin secretion during OGTTReduced by 33%[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols from key studies on sitagliptin.

Zucker Diabetic Fatty (ZDF) Rat Model[5]
  • Animal Model: Male obese diabetic Zucker Diabetic Fatty (ZDF) rats (fa/fa) and their lean littermates as controls.

  • Diabetes Induction: Genetic model of obesity, insulin resistance, and type 2 diabetes.

  • Treatment: Sitagliptin was administered at a dose of 10 mg/kg of body weight per day for 6 weeks.

  • Measurements: Blood glucose, HbA1c, insulin, total cholesterol, and triglycerides were assessed. Kidney tissues were also analyzed for histopathological changes.

Streptozotocin-Induced Diabetic Rat Model[6]
  • Animal Model: Male Wistar albino rats.

  • Diabetes Induction: A single intraperitoneal injection of streptozotocin (30 mg/kg).

  • Treatment: Sitagliptin was administered via oral gavage at a dose of 100 mg/kg/day for four weeks, starting two weeks after diabetes induction.

  • Measurements: Blood glucose levels, serum creatinine, blood urea nitrogen (BUN), and inflammatory biomarkers (IL-6, TNF-α) were measured. Kidney histology was also examined.

High-Fat Diet/Streptozotocin-Induced Diabetic Mouse Model[4]
  • Animal Model: ICR mice.

  • Diabetes Induction: Mice were pre-treated with a high-fat diet to induce insulin resistance, followed by a low dose of streptozotocin to impair insulin secretion.

  • Treatment: Sitagliptin was administered as an admixture to the high-fat diet for ten weeks.

  • Measurements: Blood glucose, HbA1c, circulating glucagon, and oral glucose tolerance were assessed. Pancreatic islets were isolated to measure glucose-dependent insulin secretion, and β-cell and α-cell mass were quantified.

The following diagram outlines a general experimental workflow for evaluating the efficacy of an anti-diabetic agent in a preclinical model.

Experimental_Workflow Animal Model Selection Animal Model Selection Diabetes Induction Diabetes Induction Animal Model Selection->Diabetes Induction Baseline Measurements Baseline Measurements Diabetes Induction->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Group (Drug) Treatment Group (Drug) Randomization->Treatment Group (Drug) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Chronic Dosing Chronic Dosing Treatment Group (Drug)->Chronic Dosing Control Group (Vehicle)->Chronic Dosing In-life Measurements In-life Measurements Chronic Dosing->In-life Measurements Terminal Measurements Terminal Measurements In-life Measurements->Terminal Measurements Data Analysis Data Analysis Terminal Measurements->Data Analysis

Preclinical Efficacy Testing Workflow

Conclusion

The available preclinical data robustly supports the efficacy of sitagliptin in improving glycemic control and other diabetes-related parameters in various animal models. Its mechanism of action, centered on DPP-4 inhibition, leads to favorable effects on insulin secretion and glucagon suppression.

Information regarding the preclinical efficacy of this compound is less prevalent in the public domain. While it operates through the same well-established DPP-4 inhibition pathway and has received regulatory approval in Russia, a comprehensive, direct comparison with sitagliptin based on preclinical experimental data is not currently possible.[9] Further publication of preclinical studies on this compound would be necessary to enable a more direct and detailed comparative analysis. Researchers and drug development professionals are encouraged to consider the extensive body of evidence for sitagliptin while awaiting more detailed preclinical data on newer agents like this compound.

References

In Vitro Potency of Gosogliptin and Other Commercially Available Gliptins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of gosogliptin against other commercially available dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency in inhibiting the DPP-4 enzyme.

Quantitative Comparison of In Vitro Potency

The in vitro potency of various gliptins is summarized in the table below. The data, presented as IC50 values, has been compiled from various scientific publications. A lower IC50 value signifies higher potency.

GliptinIC50 (nM) for DPP-4 Inhibition
This compound Potent inhibitor, specific IC50 not publicly available in reviewed literature[1]
Linagliptin ~1[2]
Teneligliptin ~1
Sitagliptin 18[3], 19[2]
Alogliptin 24[2]
Saxagliptin 50[2]
Vildagliptin 62[2]

Mechanism of Action: The GLP-1 Signaling Pathway

Gliptins exert their therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP.

Elevated GLP-1 levels lead to several downstream effects that contribute to glycemic control:

  • Glucose-dependent insulin secretion: GLP-1 stimulates the pancreatic β-cells to release insulin in response to high blood glucose levels.

  • Suppression of glucagon secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose.

  • Delayed gastric emptying: GLP-1 slows down the rate at which food moves from the stomach to the small intestine, which helps to reduce post-meal glucose spikes.

  • Promotion of satiety: GLP-1 acts on the brain to create a feeling of fullness, which can help with weight management.

GLP-1 Signaling Pathway cluster_0 Gliptin Action cluster_1 Incretin Hormones cluster_2 Pancreatic Response cluster_3 Physiological Effects Gliptins Gliptins DPP-4 DPP-4 Gliptins->DPP-4 Inhibits GLP-1 (active) GLP-1 (active) GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) Degradation Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1 (active)->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells GLP-1 (active)->Pancreatic Alpha-Cells Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose

Figure 1. Mechanism of action of gliptins on the GLP-1 signaling pathway.

Experimental Protocols for In Vitro DPP-4 Inhibition Assay

The in vitro potency of gliptins is typically determined using a fluorometric or colorimetric enzyme inhibition assay. The following is a generalized protocol based on common methodologies.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA)

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

  • Test compounds (gliptins) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., a known potent gliptin)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the DPP-4 substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted test compounds to the respective wells.

    • Include wells for a negative control (enzyme and substrate, no inhibitor) and a positive control (enzyme, substrate, and a known inhibitor).

    • Add the DPP-4 enzyme solution to all wells except for the blank (substrate only).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately place the plate in a plate reader set to the appropriate temperature.

    • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm for Gly-Pro-AMC) or absorbance (e.g., 405 nm for Gly-Pro-pNA) at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DPP-4 Inhibition Assay Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - DPP-4 Enzyme - Substrate - Test Compounds (Serial Dilutions) - Assay Buffer add_buffer Add Assay Buffer prep_reagents->add_buffer add_inhibitor Add Test Compounds / Controls add_buffer->add_inhibitor add_enzyme Add DPP-4 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 37°C, 15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate read_plate Measure Fluorescence / Absorbance (Kinetic Read) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Figure 2. Generalized experimental workflow for a DPP-4 inhibition assay.

References

A comparative study of the glycemic control effects of Gosogliptin and metformin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of type 2 diabetes mellitus (T2DM) management, both Gosogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, stand as prominent oral antihyperglycemic agents. While metformin has long been the cornerstone of initial therapy, the advent of newer drug classes like DPP-4 inhibitors offers alternative or adjunctive therapeutic avenues. This guide provides a comparative study of the glycemic control effects of this compound and metformin, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the glycemic control exerted by this compound and metformin lies in their distinct mechanisms of action.

This compound operates by inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1] These incretins, in turn, stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, leading to lower blood glucose levels, particularly after meals.[1][2]

Metformin , on the other hand, exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4][5] Activation of AMPK in hepatocytes leads to a reduction in hepatic glucose production (gluconeogenesis).[3][6] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, promoting glucose uptake and utilization.[5] Furthermore, it is understood to have effects on the gut, including increasing GLP-1 secretion.

Head-to-Head and Comparative Clinical Data

Direct head-to-head randomized controlled trials comparing this compound and metformin as monotherapy are not extensively published. However, a large-scale observational study and a clinical trial comparing this compound to another DPP-4 inhibitor provide valuable insights into its efficacy relative to metformin.

Observational Study: The PALITRA Study

The PALITRA study, a nationwide multicenter observational study in Russia, evaluated the efficacy and safety of this compound and metformin in routine clinical practice. The study included patients with T2DM who were prescribed this compound monotherapy, metformin monotherapy, or a combination of both.

Table 1: Glycemic Control in the PALITRA Observational Study (24 Weeks) [7]

ParameterThis compound MonotherapyMetformin MonotherapyThis compound + Metformin
Baseline HbA1c (%) Not specifiedNot specifiedNot specified
Change in HbA1c (%) -0.95%-1.03%-0.95%
Patients Achieving HbA1c <7.0% 47.75%61.0%47.2%
Clinical Trial: this compound vs. Vildagliptin (NCT03088670)

A phase 3, multicenter, randomized, open-label study (NCT03088670) compared the efficacy and safety of this compound to another DPP-4 inhibitor, Vildagliptin, both as monotherapy and in combination with metformin in drug-naïve T2DM patients.

Table 2: Glycemic Control in this compound vs. Vildagliptin Trial (Monotherapy Phase - 12 Weeks) [8][9][10]

ParameterThis compound MonotherapyVildagliptin Monotherapy
Baseline HbA1c (%) 8.61%8.7%
Change in HbA1c (%) -0.93% to -1.20%-1.03% to -1.34%
Final HbA1c (%) 7.41%7.34%
Patients Achieving HbA1c ≤7.0% 41%44%

Table 3: Glycemic Control in this compound vs. Vildagliptin Trial (Combination with Metformin - 36 Weeks) [9][10]

ParameterThis compound + MetforminVildagliptin + Metformin
Change in HbA1c from Baseline (%) -1.29%-1.35%
Patients Achieving HbA1c ≤7.0% 56.4%55.4%

Experimental Protocols

PALITRA Observational Study
  • Study Design: A nationwide, multicenter, observational study in Russia.[7]

  • Participants: 5741 patients aged 18 to 65 years with T2DM and a wide comorbidity profile.[7]

  • Intervention: Patients were prescribed Metformin, this compound, or a combination thereof in routine clinical practice.[7]

  • Duration: 6 months.[7]

  • Primary Endpoint: Change in HbA1c from baseline.[7]

  • Secondary Endpoints: Proportion of patients achieving target HbA1c, changes in body weight, blood pressure, and biochemical parameters.[7]

NCT03088670: this compound vs. Vildagliptin
  • Study Design: A phase 3, multicenter, randomized, open-label, active-controlled, non-inferiority trial.[11][12]

  • Participants: 299 drug-naïve patients with T2DM.[9][10]

  • Inclusion Criteria: Men and women aged 18-78 years, confirmed T2DM, drug-naïve or no hypoglycemic drug treatment for at least 12 weeks, HbA1c 7.5-11.0%, FPG < 15 mmol/L, BMI 22-40 kg/m2 .[12]

  • Intervention:

    • Stage 1 (12 weeks): Monotherapy with either this compound or Vildagliptin.[11][12]

    • Stage 2 (24 weeks): Continuation of monotherapy or addition of metformin based on glycemic levels.[11][12]

  • Primary Endpoint: Change in HbA1c from baseline at Week 12 and Week 36.[11]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and metformin, the following diagrams illustrate their primary signaling pathways.

Gosogliptin_Mechanism cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation β-cells β-cells Incretins (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Insulin Secretion ↑ Insulin Secretion ↑ β-cells->Insulin Secretion ↑ Glucagon Secretion ↓ Glucagon Secretion ↓ α-cells->Glucagon Secretion ↓ Glucose Uptake ↑ Glucose Uptake ↑ Insulin Secretion ↑->Glucose Uptake ↑ Promotes Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion ↓->Hepatic Glucose Production ↓ Leads to This compound This compound This compound->DPP-4 Enzyme Inhibits Lower Blood Glucose Lower Blood Glucose Glucose Uptake ↑->Lower Blood Glucose Hepatic Glucose Production ↓->Lower Blood Glucose

Caption: this compound's DPP-4 inhibition pathway.

Metformin_Mechanism cluster_Liver Liver Cell cluster_Muscle Muscle Cell Metformin Metformin Mitochondrial Complex I Mitochondrial Complex I Metformin->Mitochondrial Complex I Inhibits AMPK_muscle AMPK Metformin->AMPK_muscle Activates ATP Production ↓ ATP Production ↓ Mitochondrial Complex I->ATP Production ↓ AMP/ATP Ratio ↑ AMP/ATP Ratio ↑ ATP Production ↓->AMP/ATP Ratio ↑ AMPK AMPK AMP/ATP Ratio ↑->AMPK Activates Gluconeogenesis ↓ Gluconeogenesis ↓ AMPK->Gluconeogenesis ↓ Lower Blood Glucose Lower Blood Glucose Gluconeogenesis ↓->Lower Blood Glucose Glucose Uptake ↑ Glucose Uptake ↑ AMPK_muscle->Glucose Uptake ↑ Glucose Uptake ↑->Lower Blood Glucose

Caption: Metformin's AMPK activation pathway.

Experimental_Workflow Screening Screening (Week -2) Training Patient Training & Glucometer Distribution (Week -1) Screening->Training Randomization Randomization (1:1) Training->Randomization Stage1 Stage 1: Monotherapy (12 Weeks) - this compound - Vildagliptin Randomization->Stage1 Decision Continue Monotherapy or Add Metformin Stage1->Decision Stage2 Stage 2: Combination Therapy (24 Weeks) - this compound + Metformin - Vildagliptin + Metformin Decision->Stage2 FollowUp Follow-up (4 Weeks) Stage2->FollowUp

Caption: Workflow of the NCT03088670 clinical trial.

Conclusion

Both this compound and metformin are effective in improving glycemic control in patients with type 2 diabetes, albeit through different physiological pathways. The available data suggests that as a monotherapy, this compound demonstrates a clinically significant reduction in HbA1c, comparable to other DPP-4 inhibitors. When used in combination with metformin, this compound provides further improvement in glycemic control. Metformin remains a potent first-line agent with a robust effect on lowering HbA1c. The choice between or combination of these agents will depend on individual patient characteristics, including baseline glycemic control, comorbidities, and tolerance to medication. Further direct, long-term, head-to-head comparative trials would be beneficial to delineate the relative efficacy and long-term outcomes of this compound versus metformin as initial monotherapy.

References

Gosogliptin's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with DPP Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides an objective comparison of Gosogliptin's inhibitory activity against its primary target, Dipeptidyl Peptidase-4 (DPP-4), versus other members of the DPP family, specifically DPP-8 and DPP-9. The following data and protocols are compiled to offer a clear perspective on this compound's cross-reactivity.

This compound is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones involved in glucose homeostasis.[1] High selectivity for DPP-4 over other closely related proteases is a critical attribute for DPP-4 inhibitors to minimize off-target effects. This guide presents in vitro data demonstrating this compound's selectivity profile.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against DPP-4 and its cross-reactivity with other DPP family members were assessed by determining the half-maximal inhibitory concentration (IC50) values. The results are summarized in the table below.

Enzyme TargetThis compound IC50 (µM)Reference
Dipeptidyl Peptidase-4 (DPP-4)0.013[1]
Dipeptidyl Peptidase-8 (DPP-8)7[1]
Dipeptidyl Peptidase-9 (DPP-9)5.98[1]
Dipeptidyl Peptidase-2 (DPP-2)3.3[1]
Dipeptidyl Peptidase-3 (DPP-3)>30[1]

The data clearly indicates that this compound is significantly more potent against DPP-4 compared to other DPP family members. Specifically, this compound exhibits greater than 200-fold selectivity for DPP-4 over DPP-8 and DPP-9.[2]

Signaling Pathway and Inhibition

The following diagram illustrates the canonical signaling pathway involving DPP-4 and the mechanism of its inhibition by this compound.

cluster_0 Incretin Effect cluster_1 DPP-4 Action cluster_2 This compound Inhibition GLP-1 GLP-1 Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1->Pancreatic Beta-Cells DPP-4 DPP-4 GLP-1->DPP-4 degraded by GIP GIP GIP->Pancreatic Beta-Cells GIP->DPP-4 degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion stimulates Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites This compound This compound This compound->DPP-4 inhibits

DPP-4 Signaling and this compound Inhibition

Experimental Protocols

The determination of IC50 values for DPP inhibitors is typically performed using an in vitro enzymatic assay. Below is a detailed methodology representative of such experiments.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1]

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to create a range of test concentrations.

    • Dilute the recombinant DPP enzymes to a working concentration in Assay Buffer.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the diluted DPP enzyme.

    • Add the various concentrations of this compound or vehicle control to the respective wells.

    • Include wells with enzyme and substrate but no inhibitor as a positive control (100% activity) and wells with substrate but no enzyme as a background control.

    • Incubate the plate at 37°C for a specified pre-incubation period (e.g., 10 minutes).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals for a defined period (e.g., 30 minutes) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3][4]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for assessing the selectivity of a DPP inhibitor.

A Reagent Preparation (Enzymes, Inhibitor, Substrate) B Assay Plate Setup (Controls and Test Concentrations) A->B C Pre-incubation (Enzyme and Inhibitor) B->C D Reaction Initiation (Addition of Substrate) C->D E Kinetic Measurement (Fluorescence Reading) D->E F Data Analysis (Calculation of % Inhibition) E->F G IC50 Determination (Dose-Response Curve Fitting) F->G H Selectivity Assessment (Comparison of IC50 values) G->H

DPP Inhibitor Selectivity Assay Workflow

References

Benchmarking Gosogliptin's safety profile against first-generation DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of dipeptidyl peptidase-4 (DPP-4) inhibitors has marked a significant advancement in the management of type 2 diabetes mellitus (T2DM). Gosogliptin, a newer entrant in this class, offers a promising therapeutic option. This guide provides an objective comparison of the safety profile of this compound against first-generation DPP-4 inhibitors, namely sitagliptin, vildagliptin, saxagliptin, and alogliptin, supported by available clinical trial data and experimental protocols.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By prolonging the action of GLP-1 and GIP, DPP-4 inhibitors enhance glycemic control.

Food_Intake Food Intake Gut Gut Food_Intake->Gut GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Glucose_Production->Blood_Glucose This compound This compound & First-Gen DPP-4 Inhibitors This compound->DPP4 Inhibition

Figure 1. Mechanism of Action of DPP-4 Inhibitors.

Head-to-Head Comparative Safety Data: this compound vs. Vildagliptin

A key clinical trial (NCT03088670) provides the most direct evidence for this compound's safety profile in comparison to a first-generation DPP-4 inhibitor, vildagliptin.[1][2][3][4] This multicenter, randomized study evaluated the efficacy and safety of this compound as monotherapy and in combination with metformin versus vildagliptin in drug-naive T2DM patients.[1][2][3][4]

Experimental Protocol: NCT03088670
  • Study Design: A two-stage study with a 12-week monotherapy phase followed by a 24-week combination therapy phase with metformin.[1][4]

  • Participants: 299 drug-naive patients with type 2 diabetes mellitus.[5]

  • Intervention:

    • Group 1: this compound monotherapy for 12 weeks, followed by this compound plus metformin for 24 weeks.

    • Group 2: Vildagliptin monotherapy for 12 weeks, followed by vildagliptin plus metformin for 24 weeks.[1][4]

  • Primary Objective: To demonstrate non-inferiority of this compound to vildagliptin in affecting HbA1c at weeks 12 and 36.[1][3]

  • Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and hypoglycemic events.

cluster_screening Screening & Randomization cluster_stage1 Stage 1: Monotherapy (12 Weeks) cluster_stage2 Stage 2: Combination Therapy (24 Weeks) Screening Patient Screening (N=299 Drug-Naive T2DM) Randomization Randomization (1:1) Screening->Randomization Gosogliptin_Mono This compound Monotherapy Randomization->Gosogliptin_Mono Vildagliptin_Mono Vildagliptin Monotherapy Randomization->Vildagliptin_Mono Gosogliptin_Combo This compound + Metformin Gosogliptin_Mono->Gosogliptin_Combo Vildagliptin_Combo Vildagliptin + Metformin Vildagliptin_Mono->Vildagliptin_Combo Follow_Up Follow-Up (4 Weeks) Gosogliptin_Combo->Follow_Up Vildagliptin_Combo->Follow_Up

Figure 2. Experimental Workflow of the this compound vs. Vildagliptin Clinical Trial.

Safety and Tolerability Findings

The study concluded that this compound has a comparable safety and tolerability profile to vildagliptin.[5] Both drugs were well-tolerated in both monotherapy and combination therapy with metformin.[5]

Adverse Event CategoryThis compoundVildagliptin
Overall Adverse Events Comparable incidence to vildagliptinComparable incidence to this compound
Hypoglycemia No severe hypoglycemic events reportedNo severe hypoglycemic events reported
Gastrointestinal Disorders Adverse effects were mostly associated with gastrointestinal disorders, with comparable frequency to vildagliptin.[6]Adverse effects were mostly associated with gastrointestinal disorders, with comparable frequency to this compound.[6]

Table 1. Summary of Adverse Events in the this compound vs. Vildagliptin Head-to-Head Trial.

Safety Profile of First-Generation DPP-4 Inhibitors

The safety profiles of first-generation DPP-4 inhibitors have been extensively studied in numerous clinical trials and are well-characterized.

Adverse Event CategorySitagliptinVildagliptinSaxagliptinAlogliptin
Common Adverse Events Nasopharyngitis, headache, upper respiratory tract infectionHeadache, nasopharyngitis, dizzinessUpper respiratory tract infection, urinary tract infection, headacheNasopharyngitis, headache, upper respiratory tract infection
Hypoglycemia Low risk when used as monotherapy or with metformin; increased risk with sulfonylureas or insulin.Low risk as monotherapy; increased risk with sulfonylureas.[7]Low risk when used as monotherapy or with metformin; increased risk with sulfonylureas.[8]Low risk as monotherapy; increased risk with sulfonylureas or insulin.[9]
Gastrointestinal Effects Generally well-tolerated with a low incidence of GI side effects.[10][11][12]Generally well-tolerated.[7]Generally well-tolerated.Generally well-tolerated.
Pancreatitis Post-marketing reports of acute pancreatitis. A causal relationship has not been definitively established.[13][14]Reports of acute pancreatitis exist.[7]Cardiovascular safety trials have not shown a significant increase in pancreatitis risk.[15]Post-marketing reports of acute pancreatitis.
Heart Failure The TECOS cardiovascular outcomes trial did not show an increased risk of hospitalization for heart failure.[16]Data on heart failure risk is less definitive compared to other DPP-4 inhibitors.The SAVOR-TIMI 53 trial showed an increased risk of hospitalization for heart failure.[17][18][19]The EXAMINE trial suggested a potential increased risk of hospitalization for heart failure.[17][18]
Joint Pain Post-marketing reports of severe and disabling arthralgia.Post-marketing reports of severe and disabling arthralgia.Post-marketing reports of severe and disabling arthralgia.Post-marketing reports of severe and disabling arthralgia.
Hypersensitivity Reactions Reports of anaphylaxis, angioedema, and exfoliative skin conditions including Stevens-Johnson syndrome.[13][14]Reports of hypersensitivity reactions.Reports of hypersensitivity reactions.[13][14]Reports of hypersensitivity reactions.

Table 2. Summary of the Safety Profile of First-Generation DPP-4 Inhibitors.

Discussion and Conclusion

Based on available head-to-head clinical trial data, this compound demonstrates a safety and tolerability profile that is comparable to the first-generation DPP-4 inhibitor, vildagliptin.[5] Both agents are associated with a low risk of hypoglycemia and are generally well-tolerated from a gastrointestinal perspective.

When considering the broader class of first-generation DPP-4 inhibitors, certain safety aspects warrant consideration. An increased risk of hospitalization for heart failure has been observed with saxagliptin and potentially alogliptin, a concern not identified with sitagliptin in its cardiovascular outcomes trial.[16][17][18][19] The risk of pancreatitis and severe joint pain are class-wide considerations for all DPP-4 inhibitors, including, presumably, this compound, although specific long-term data for this compound on these outcomes are not yet available.

References

Safety Operating Guide

Proper Disposal of Gosogliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Considerations

Before disposal, it is imperative to handle gosogliptin with care, adhering to the information provided in the product's Safety Data Sheet (SDS). Although a specific SDS for this compound was not found in the public domain, a comprehensive SDS from the manufacturer or supplier should be the primary source of information for safe handling, storage, and disposal.

Key information to locate in the Safety Data Sheet (SDS):

  • Section 7: Handling and Storage: This section provides guidance on safe handling practices and appropriate storage conditions.

  • Section 8: Exposure Controls/Personal Protection: This outlines the necessary personal protective equipment (PPE), such as gloves, lab coats, and eye protection, to be used when handling the compound.

  • Section 13: Disposal Considerations: This is the most critical section for disposal procedures. It will specify whether the compound is considered hazardous waste and provide guidance on appropriate disposal methods.

Step-by-Step Disposal Protocol for this compound

In the absence of a specific, publicly available disposal protocol for this compound, the following step-by-step procedure, based on general best practices for pharmaceutical waste, should be followed. This procedure should be adapted to comply with local, state, and federal regulations.

  • Determine Waste Classification: Based on the SDS and local regulations, determine if the this compound waste is classified as hazardous. Pharmaceutical waste is often categorized as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]

  • Segregate the Waste: Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's waste management plan. It should be collected in a designated, properly labeled, and sealed container.

  • Package for Disposal:

    • Use a container that is compatible with the chemical properties of this compound.

    • The container must be securely sealed to prevent leaks or spills.

    • Label the container clearly with the name "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) office.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. These professionals are trained in handling and transporting chemical waste in compliance with all regulations.[2]

  • Maintain Records: Keep a detailed record of the amount of this compound waste generated, the date of disposal, and the disposal vendor used. This documentation is essential for regulatory compliance.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA), particularly for controlled substances.[1][2][3] Many states have their own, often more stringent, regulations.[3] It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable federal, state, and local regulations.[4]

Environmental Impact Considerations

While specific studies on the environmental fate and ecotoxicity of this compound were not identified, the broader issue of pharmaceuticals in the environment is a growing concern. Improper disposal of pharmaceuticals can lead to the contamination of water and soil, potentially affecting wildlife and human health.[3] Therefore, adhering to proper disposal protocols is not only a matter of regulatory compliance but also of environmental stewardship.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Gosogliptin_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds determine_classification Determine Waste Classification (Hazardous/Non-Hazardous) consult_sds->determine_classification segregate Segregate Waste determine_classification->segregate package Package in Labeled, Sealed Container segregate->package contact_ehs Contact Institutional EHS / Licensed Vendor package->contact_ehs record Maintain Disposal Records contact_ehs->record end_node End: Compliant Disposal record->end_node

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols. Compliance with all applicable federal, state, and local regulations is mandatory.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Gosogliptin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Gosogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

Given that this compound is a potent pharmaceutical compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Full-face powered air-purifying respirator (PAPR) with appropriate particulate filters.- Disposable coveralls with hood.- Double-layered nitrile gloves (outer pair with extended cuffs).- Chemical-resistant boot covers.- Safety glasses or goggles (worn under the PAPR face shield).
Solution Preparation and Handling - Laboratory coat or disposable gown.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.
General Laboratory Operations - Standard laboratory coat.- Nitrile gloves.- Safety glasses.

Hazard Identification and Mitigation

This compound is a white to off-white solid. While specific occupational exposure limits (OELs) have not been established, it should be handled as a potent compound with potential for pharmacological effects at low doses.

Health Hazards:

HazardDescription
Acute Effects (Potential) May cause irritation to the eyes, skin, and respiratory tract. As a DPP-4 inhibitor, systemic absorption could potentially lead to effects on glucose metabolism.
Chronic Effects (Potential) The long-term toxicological properties of this compound have not been fully elucidated. Repeated exposure may pose risks, particularly to those with pre-existing metabolic conditions.

Safety and Handling Precautions:

PrecautionDescription
Engineering Controls All handling of powdered this compound must be conducted in a certified chemical fume hood or a containment glove box.
Personal Hygiene Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely weighing and preparing a solution of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B Proceed once fully gowned C Weigh this compound Powder B->C Ensure hood is certified D Transfer Powder to Vessel C->D Use anti-static weigh paper E Add Solvent D->E Add solvent slowly to avoid splashing F Cap and Mix Solution E->F G Decontaminate Work Surface F->G After solution is prepared H Dispose of Contaminated Materials G->H Follow waste disposal plan I Doff PPE H->I Follow proper doffing procedure

Caption: Workflow for the safe handling and preparation of this compound solutions.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to maintain a safe laboratory environment.

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small powder spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Wearing appropriate PPE, carefully collect the contained spill material into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

Waste Disposal:

All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to the full Safety Data Sheet (SDS) for this compound before commencing any work. Institutional safety protocols and a thorough risk assessment should always take precedence.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gosogliptin
Reactant of Route 2
Gosogliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.